molecular formula C12H10N2O B188823 N-Phenylisonicotinamide CAS No. 3034-31-9

N-Phenylisonicotinamide

货号: B188823
CAS 编号: 3034-31-9
分子量: 198.22 g/mol
InChI 键: FCTZHFATVFONMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Phenylisonicotinamide is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4266. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-phenylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTZHFATVFONMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277800
Record name N-Phenylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-31-9
Record name Isonicotinanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3034-31-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Phenylisonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyridinecarboxamide, N-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of N-Phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Phenylisonicotinamide, a significant scaffold in medicinal chemistry. The primary synthetic pathway involves the conversion of isonicotinic acid to isonicotinoyl chloride, followed by its reaction with aniline. This document details the underlying reaction mechanisms, provides structured experimental protocols, and presents key quantitative data. Visual diagrams of the synthesis pathway and reaction mechanism are included to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound and its derivatives are a class of compounds that have garnered considerable interest in the field of drug discovery due to their diverse biological activities. The core structure, featuring a pyridine ring linked to a phenyl group via an amide bond, serves as a versatile pharmacophore. This guide focuses on the prevalent and efficient synthetic route to this compound, providing detailed insights for researchers engaged in its synthesis and derivatization.

Primary Synthesis Pathway

The most common and efficient laboratory-scale synthesis of this compound is a two-step process:

  • Formation of Isonicotinoyl Chloride Hydrochloride: Isonicotinic acid is converted to its more reactive acid chloride derivative using a chlorinating agent, typically thionyl chloride (SOCl₂).

  • Amide Bond Formation: The resulting isonicotinoyl chloride hydrochloride is then reacted with aniline to form the desired this compound.

This pathway is favored for its relatively high yields and the commercial availability of the starting materials.

Reaction Mechanisms

Formation of Isonicotinoyl Chloride

The conversion of isonicotinic acid to isonicotinoyl chloride proceeds via a nucleophilic acyl substitution mechanism.

G IsonicotinicAcid Isonicotinic Acid Intermediate1 Protonated Isonicotinic Acid IsonicotinicAcid->Intermediate1 Protonation by SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) Intermediate2 Acylium Ion Intermediate Intermediate1->Intermediate2 Nucleophilic attack by Chloride IsonicotinoylChloride Isonicotinoyl Chloride Intermediate2->IsonicotinoylChloride Elimination of SO₂ and HCl SO2 Sulfur Dioxide (SO₂) Intermediate2->SO2 HCl Hydrogen Chloride (HCl) Intermediate2->HCl

Caption: Formation of Isonicotinoyl Chloride.

This compound Formation (Nucleophilic Acyl Substitution)

The reaction between isonicotinoyl chloride and aniline is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the isonicotinoyl chloride.

G IsonicotinoylChloride Isonicotinoyl Chloride TetrahedralIntermediate Tetrahedral Intermediate IsonicotinoylChloride->TetrahedralIntermediate Nucleophilic attack by Aniline Aniline Aniline Aniline->TetrahedralIntermediate NPhenylisonicotinamide This compound TetrahedralIntermediate->NPhenylisonicotinamide Elimination of Chloride HCl Hydrogen Chloride (HCl) TetrahedralIntermediate->HCl

Caption: Amide bond formation mechanism.

Experimental Protocols

Synthesis of Isonicotinoyl Chloride Hydrochloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Dry diethyl ether

Procedure:

  • In a round-bottomed flask equipped with a condenser and a calcium chloride drying tube, place isonicotinic acid (1.0 mole).

  • While cooling in an ice bath, add an excess of thionyl chloride (e.g., 2.5 moles) all at once. An exothermic reaction will occur.

  • After the initial reaction subsides, heat the mixture to reflux for 1.5 hours.

  • After cooling, carefully remove the excess thionyl chloride under reduced pressure.

  • To the crystalline residue, add dry diethyl ether to precipitate the product.

  • Filter the white precipitate, wash with a small volume of dry diethyl ether, and dry under vacuum to yield isonicotinoyl chloride hydrochloride.

Synthesis of this compound

This protocol is a general method for the acylation of anilines with acyl chlorides.

Materials:

  • Isonicotinoyl chloride hydrochloride

  • Aniline

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve isonicotinoyl chloride hydrochloride (1.0 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add pyridine (2.0 equivalents) dropwise to the solution to act as a base and scavenger for the HCl produced.

  • In a separate flask, dissolve aniline (1.0 equivalent) in dry dichloromethane.

  • Add the aniline solution dropwise to the cooled isonicotinoyl chloride solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution to remove any remaining acid and pyridine hydrochloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its analogs, compiled from various literature sources. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterIsonicotinoyl Chloride SynthesisThis compound SynthesisReference
Reactants Isonicotinic Acid, Thionyl ChlorideIsonicotinoyl Chloride, Aniline, PyridineGeneral Procedure
Solvent None (excess SOCl₂)DichloromethaneGeneral Procedure
Temperature Reflux0 °C to Room TemperatureGeneral Procedure
Reaction Time 1.5 hours3 - 12 hoursGeneral Procedure
Yield Typically >90%60 - 85%[1][2]

Spectroscopic Data for N-Phenyl-nicotinamide Derivatives (for comparison) [3]

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
N-(thiophen-2-yl)nicotinamide analog 12.62 (bs, 1H, CONH), 8.82 (d, 1H, pyridine-H), 8.68 (d, 1H, pyridine-H), 3.78 (s, 3H, OCH₃), 2.49 (s, 3H, CH₃)163.3, 162.4, 153.2, 151.5, 149.0, 144.5, 143.1, 129.1, 119.5, 118.2, 113.9, 99.0, 52.7, 14.9

Note: Specific spectroscopic data for this compound was not available in the searched literature. The data presented is for a structurally similar N-aryl nicotinamide and serves as a reference.

Mandatory Visualizations

Experimental Workflow

G cluster_step1 Step 1: Isonicotinoyl Chloride Synthesis cluster_step2 Step 2: this compound Synthesis A Mix Isonicotinic Acid & Thionyl Chloride B Reflux A->B C Remove Excess Thionyl Chloride B->C D Precipitate with Diethyl Ether C->D E Filter and Dry D->E F Dissolve Isonicotinoyl Chloride in DCM E->F Use in next step G Add Pyridine F->G H Add Aniline Solution G->H I Reaction at RT H->I J Work-up (Wash & Dry) I->J K Purify by Recrystallization J->K

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound via the reaction of isonicotinoyl chloride and aniline is a robust and well-established method. This guide provides the essential theoretical and practical knowledge for its successful implementation in a laboratory setting. The provided protocols and data serve as a solid foundation for researchers, enabling them to synthesize this important molecule and its analogs for further investigation in drug discovery and development programs. Further optimization of reaction conditions may lead to improved yields and purity.

References

A Comprehensive Technical Guide to the Chemical Properties of N-Phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylisonicotinamide, a compound of significant interest in medicinal chemistry, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, including potential as anticancer and antifungal agents. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known and potential biological signaling pathways.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValueReference(s)
IUPAC Name N-phenylpyridin-4-carboxamide[1]
Synonyms Isonicotinanilide, N-Phenyl-4-pyridinecarboxamide, NSC 4266[1]
CAS Number 3034-31-9[1]
Molecular Formula C₁₂H₁₀N₂O[2]
Molecular Weight 198.22 g/mol [2]
Appearance White to light yellow or grey solid[3]
Melting Point 170-172 °C[3]
Boiling Point 265.8 °C at 760 mmHg[3]
Solubility Sparingly soluble in water, soluble in organic solvents.[1]
pKa Not experimentally determined in the provided search results. A protocol for its determination is provided below.

Experimental Protocols

Detailed methodologies for key experiments related to the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from isonicotinic acid and aniline.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve isonicotinic acid in thionyl chloride.

  • Heat the mixture to reflux for 2 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • To the resulting residue, add THF, potassium carbonate, and aniline.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers and concentrate them using a rotary evaporator.

  • Recrystallize the crude product from an ethyl acetate-hexane mixture to yield pure this compound as a light yellow solid.[4]

Determination of pKa by Potentiometric Titration

This protocol outlines a general procedure for determining the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibrate the potentiometer using standard pH buffers.

  • Prepare a solution of this compound of known concentration in deionized water. The concentration should be low enough to ensure complete dissolution.

  • Add a suitable amount of KCl to maintain a constant ionic strength.

  • If the compound is expected to be basic, titrate the solution with a standardized HCl solution. If it is expected to be acidic, titrate with a standardized NaOH solution.

  • Add the titrant in small, known increments while continuously stirring the solution.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Characterization by Infrared (IR) Spectroscopy

This protocol describes the preparation of a sample for analysis by IR spectroscopy using the KBr pellet method.

Materials:

  • This compound (finely ground)

  • Potassium bromide (KBr), spectroscopic grade (dried)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Place a small amount of this compound and a larger amount of dry KBr (typically a 1:100 ratio of sample to KBr) in an agate mortar.

  • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into the collar of a pellet press.

  • Apply pressure to the powder using the press to form a thin, transparent pellet.

  • Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.

  • Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Key vibrational frequencies for this compound include νmax at 1653 cm⁻¹ (C=O stretching) and 1344 cm⁻¹ (C-N stretching).[4]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for obtaining a ¹H NMR spectrum of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse sequence, number of scans).

  • Process the acquired data (e.g., Fourier transform, phase correction, baseline correction).

  • The characteristic ¹H NMR signals for this compound in DMSO-d₆ (300 MHz) are: δ 10.49 (s, 1H, NH), 8.78 (m, 2H, pyridine-H), 7.86 (m, 2H, pyridine-H), 7.78 (m, 2H, phenyl-H), 7.39 (t, J = 8.0 Hz, 2H, phenyl-H), 7.15 (t, J = 6.5 Hz, 1H, phenyl-H).[4]

Potential Signaling Pathways and Experimental Workflows

While the precise mechanisms of action for this compound are still under investigation, its derivatives have shown promise in targeting specific cellular pathways.

Potential Inhibition of EGFR Signaling Pathway

Derivatives of this compound have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds to Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2/Sos Grb2/Sos Autophosphorylation->Grb2/Sos Recruits PI3K PI3K Autophosphorylation->PI3K Recruits & Activates Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Promotes This compound Derivative This compound Derivative This compound Derivative->Autophosphorylation Inhibits

Caption: EGFR Signaling Pathway and Potential Inhibition by this compound Derivatives.

Potential Antifungal Mechanisms of Action

Nicotinamide and its derivatives have been shown to possess antifungal properties. Two potential mechanisms of action are the disruption of the fungal cell wall and the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.

1. Inhibition of Ergosterol Biosynthesis Pathway

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound Derivative This compound Derivative Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase This compound Derivative->Lanosterol 14-alpha-demethylase Inhibits

Caption: Potential Inhibition of the Fungal Ergosterol Biosynthesis Pathway.

2. Disruption of Fungal Cell Wall Synthesis

Fungal_Cell_Wall_Disruption UDP-GlcNAc UDP-GlcNAc Chitin Chitin UDP-GlcNAc->Chitin Chitin Synthase Chitin Synthase Chitin Synthase Fungal Cell Wall Fungal Cell Wall Chitin->Fungal Cell Wall UDP-Glucose UDP-Glucose Beta-1,3-glucan Beta-1,3-glucan UDP-Glucose->Beta-1,3-glucan Beta-1,3-glucan synthase Beta-1,3-glucan synthase Beta-1,3-glucan synthase Beta-1,3-glucan->Fungal Cell Wall Cell Lysis Cell Lysis Fungal Cell Wall->Cell Lysis Disruption leads to This compound Derivative This compound Derivative This compound Derivative->Chitin Synthase Inhibits This compound Derivative->Beta-1,3-glucan synthase Inhibits

Caption: Potential Disruption of Fungal Cell Wall Synthesis Pathways.

General Experimental Workflow for Drug Development

The development of a new drug, such as a derivative of this compound, follows a structured and rigorous process from initial discovery to market approval.

Drug_Development_Workflow Discovery Discovery Lead_Identification Lead_Identification Discovery->Lead_Identification Lead_Optimization Lead_Optimization Lead_Identification->Lead_Optimization Preclinical_Studies Preclinical_Studies Lead_Optimization->Preclinical_Studies IND_Application IND_Application Preclinical_Studies->IND_Application Clinical_Trials Clinical_Trials IND_Application->Clinical_Trials Phase_I Phase_I Clinical_Trials->Phase_I Phase_II Phase_II Phase_I->Phase_II Phase_III Phase_III Phase_II->Phase_III NDA_Submission NDA_Submission Phase_III->NDA_Submission FDA_Review FDA_Review NDA_Submission->FDA_Review Market_Launch Market_Launch FDA_Review->Market_Launch

Caption: A Generalized Workflow for the Drug Development Process.

Conclusion

This compound represents a promising chemical entity with significant potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of its fundamental chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel pharmaceuticals based on this versatile scaffold. Further investigation into its precise biological targets and mechanisms of action is warranted to fully realize its therapeutic potential.

References

CAS number and molecular structure of N-Phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Phenylisonicotinamide, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. The document outlines its fundamental chemical properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for researchers.

Chemical Identity and Properties

This compound, also known as N-Phenylpyridine-4-carboxamide or Isonicotinanilide, is a derivative of isonicotinic acid.[1][2] It is characterized by a phenyl group attached to the nitrogen of the amide group of isonicotinamide. This compound serves as a versatile building block in the synthesis of various pharmaceutical agents.[1]

Below is a summary of its key physicochemical properties:

PropertyValueReference
CAS Number 3034-31-9[1][2][3][4]
Molecular Formula C₁₂H₁₀N₂O[2][4]
Molecular Weight 198.22 g/mol [2][3][4]
Appearance White to light yellow or grey solid[1][2]
Melting Point 170-172 °C[2]
Boiling Point 266 °C[2]
Density 1.227 g/cm³[2]
Flash Point 115 °C[2]
Solubility Sparingly soluble in water; good solubility in organic solvents[1]
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2[1]
InChIKey FCTZHFATVFONMW-UHFFFAOYSA-N[1]

Molecular Structure

The molecular structure of this compound consists of a central carboxamide linker connecting a pyridine ring at the 4-position to a phenyl ring.

Caption: Molecular Structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of isonicotinic acid with aniline.[2]

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Aniline

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water

Procedure:

  • Acid Chloride Formation: Dissolve isonicotinic acid (e.g., 14.5 g, 40.6 mmol) in thionyl chloride (e.g., 40 mL). Heat the mixture to reflux for 2 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This step forms the intermediate isonicotinoyl chloride.

  • Amidation: To the resulting residue, add THF (e.g., 50 mL), potassium carbonate (e.g., 16.8 g, 121.9 mmol), and aniline (e.g., 3.78 g, 40.6 mmol). Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Extraction: Upon completion of the reaction, dilute the mixture with water (e.g., 100 mL). Extract the aqueous layer with ethyl acetate (e.g., 2 x 100 mL).

  • Purification: Combine the organic layers and concentrate them. Recrystallize the resulting residue from a mixture of ethyl acetate and hexane (e.g., 60:40 ratio) to yield the this compound product as a light yellow solid.[2]

G start Start Materials: Isonicotinic Acid & Thionyl Chloride step1 Step 1: Acid Chloride Formation - Dissolve Isonicotinic Acid in Thionyl Chloride - Reflux for 2 hours - Remove excess Thionyl Chloride via distillation start->step1 intermediate Intermediate: Isonicotinoyl Chloride Residue step1->intermediate step2 Step 2: Amidation - Add THF, K2CO3, and Aniline - Stir at room temperature for 24 hours intermediate->step2 step3 Step 3: Work-up and Extraction - Dilute with Water - Extract with Ethyl Acetate step2->step3 step4 Step 4: Purification - Combine and concentrate organic layers - Recrystallize from EtOAc-Hexane step3->step4 end_product Final Product: This compound (solid) step4->end_product

Caption: Workflow for the Synthesis of this compound.

Biological Activity and Potential Applications

This compound and its derivatives have been investigated for a range of biological activities, highlighting their potential in drug discovery.

  • Antitubercular and Antimalarial Agents: The core structure is utilized as a building block in the synthesis of compounds with potential antitubercular and antimalarial properties.[1]

  • Antimicrobial and Antifungal Properties: Studies have indicated that this compound possesses antimicrobial and antifungal activities.[1]

  • Anticancer Potential: The compound has been explored for its potential as an anticancer agent.[1] While the direct mechanism of this compound is not fully elucidated, related structures such as N-phenylsulfonylnicotinamide derivatives have been evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Inhibition of the EGFR signaling pathway is a key mechanism for several anticancer drugs.

Potential Therapeutic Applications cluster_applications Biological Activities cluster_mechanism Potential Mechanism (Anticancer) compound This compound & Derivatives app1 Antitubercular compound->app1 app2 Antimalarial compound->app2 app3 Antifungal compound->app3 app4 Anticancer compound->app4 mech1 Inhibition of EGFR Tyrosine Kinase (for related derivatives) app4->mech1 leads to

References

N-Phenylisonicotinamide and its Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylisonicotinamide, a molecule featuring a pyridine ring connected to a phenyl group via an amide linkage, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, demonstrating potential as therapeutic agents in various disease areas. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and fungicidal properties. The information is presented to aid researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of this compound derivatives involves the coupling of a carboxylic acid with an amine. A common approach is the one-pot transformation of cyclic 1,3-dicarbonyls with N-(isonicotinoyl)glycine and one-carbon synthons in acetic anhydride.[1] Another established method is the reaction of isonicotinoyl chloride with a substituted aniline in the presence of a base like triethylamine in a suitable solvent such as acetonitrile.[2] Furthermore, N-phenylsulfonylnicotinamide derivatives can be synthesized from aniline, the simplest aromatic amine.[3]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide range of biological activities. The following sections summarize the key findings and present quantitative data in structured tables for comparative analysis.

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Nicotinamide Phosphoribosyltransferase (NAMPT).

One study highlighted a series of novel N-phenylsulfonylnicotinamide derivatives as potential EGFR tyrosine kinase (TK) inhibitors. Among them, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (compound 10) exhibited potent inhibitory activity against EGFR TK and antiproliferative activity against the MCF-7 breast cancer cell line, with IC50 values of 0.09 µM and 0.07 µM, respectively.[4]

Other nicotinamide derivatives have also shown promising anticancer activities. For instance, compound 7t , a flavonoid-based amide derivative, displayed the most potent antiproliferation activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 with an IC50 value of 1.76 ± 0.91 µM.[5] Another derivative, 7u , showed broad activity against MCF-7 and HCC1937 breast cancer cell lines with IC50 values of 2.49 ± 0.44 µM and 2.07 ± 1.06 µM, respectively.[5]

DerivativeCancer Cell LineIC50 (µM)Reference
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideMCF-70.07[4]
Compound 7t (flavonoid-based amide)MDA-MB-2311.76 ± 0.91[5]
Compound 7u (flavonoid-based amide)MCF-72.49 ± 0.44[5]
Compound 7u (flavonoid-based amide)HCC19372.07 ± 1.06[5]
Compound 7x (flavonoid-based amide)HepG21.86 ± 0.35[5]
Compound 7x (flavonoid-based amide)A5492.44 ± 0.55[5]
Compound 10 (nicotinamide derivative)HCT-11615.40[2]
Compound 10 (nicotinamide derivative)HepG-29.80[2]
Compound 7 (nicotinamide derivative)HCT-11615.70[2]
Compound 7 (nicotinamide derivative)HepG-215.50[2]
Compound 4d (nicotinamide-based diamide)NCI-H4601.8 ± 0.2[6]
Compound 4h (nicotinamide-based diamide)NCI-H4602.1 ± 0.3[6]
Compound 4c (phenylthiazole derivative)SKNMC10.8 ± 0.08[7]
Compound 4d (phenylthiazole derivative)Hep-G211.6 ± 0.12[7]
Antimicrobial Activity

Several this compound derivatives have been evaluated for their antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Substituted phenylfuranylnicotinamidines have shown notable antimicrobial effects. For example, compounds 4a and 4b demonstrated excellent MIC values of 10 µM against Staphylococcus aureus.[8] Another study on newly synthesized nicotinamides reported that compound NC 3 was particularly effective against Pseudomonas aeruginosa and Klebsiella pneumoniae, with complete growth inhibition at 0.032 mM.[9]

DerivativeBacterial StrainMIC (µM)Reference
Compound 4a (phenylfuranylnicotinamidine)Staphylococcus aureus10[8]
Compound 4b (phenylfuranylnicotinamidine)Staphylococcus aureus10[8]
Compound 4g (phenylfuranylnicotinamidine)Bacillus megaterium10[8]
Compounds 4c-i (phenylfuranylnicotinamidines)Escherichia coli15[8]
Compound NC 3 (nicotinamide derivative)Pseudomonas aeruginosa32[9]
Compound NC 3 (nicotinamide derivative)Klebsiella pneumoniae32[9]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has also been investigated. One isonicotinate derivative of meta-aminophenol (compound 5 ) exhibited exceptional in vitro anti-inflammatory activity with an IC50 value of 1.42 ± 0.1 µg/mL, which was eight times more potent than the standard drug ibuprofen (IC50 = 11.2 ± 1.9 µg/mL).[10][11] Another study reported that nicotinamide and certain N-substituted benzamides provided dose-dependent inhibition of lipopolysaccharide-induced TNF-α production in mice, with effective doses in the range of 10-500 mg/kg.[12] Furthermore, a newly synthesized molecule incorporating a nicotinoyl moiety demonstrated significant anti-inflammatory activity in various experimental models, comparable to ibuprofen.[13]

DerivativeAssayIC50 / Effective DoseReference
Isonicotinate of meta-aminophenol (Compound 5)In vitro ROS inhibition1.42 ± 0.1 µg/mL[10][11]
NicotinamideIn vivo LPS-induced TNF-α inhibition10-500 mg/kg[12]
Metoclopramide (MCA)In vivo LPS-induced TNF-α inhibition10-500 mg/kg[12]
3-Chloroprocainamide (3-CPA)In vivo LPS-induced TNF-α inhibition10-500 mg/kg[12]
Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives have emerged as promising antifungal agents, particularly against plant pathogenic fungi. In vivo bioassays against cucumber downy mildew (Pseudoperonospora cubensis) revealed that compounds 4a and 4f had excellent fungicidal activities with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. These values were superior to the commercial fungicides diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L).[14][15]

A series of N′-phenylisonicotinohydrazides also demonstrated broad-spectrum antifungal activity. Compounds A1-6 and A1-22 were particularly potent, with EC50 values below 1.0 µg/mL against a majority of the tested fungi. Another study identified 2-amino-N-(3-isopropylphenyl)nicotinamide (16g ) as a highly active compound against Candida albicans SC5314, with a MIC value of 0.25 µg/mL.

DerivativeFungal PathogenEC50 / MICReference
Compound 4a (N-(thiophen-2-yl) nicotinamide)Pseudoperonospora cubensis4.69 mg/L[14][15]
Compound 4f (N-(thiophen-2-yl) nicotinamide)Pseudoperonospora cubensis1.96 mg/L[14][15]
Compound A1-6 (N′-phenylisonicotinohydrazide)Various phytopathogenic fungi< 1.0 µg/mL
Compound A1-22 (N′-phenylisonicotinohydrazide)Various phytopathogenic fungi< 1.0 µg/mL[16]
Compound 16g (2-amino-N-(3-isopropylphenyl)nicotinamide)Candida albicans SC53140.25 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[17]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in MHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss mice

  • This compound derivatives

  • Carrageenan solution (1% in saline)

  • Pletismometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the this compound derivatives orally or intraperitoneally to the test groups of animals. The control group receives the vehicle, and the positive control group receives the standard drug.[18]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[18]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.

In Vivo Fungicidal Assay Against Cucumber Downy Mildew

This protocol details the evaluation of fungicidal activity against a common plant pathogen in a greenhouse setting.

Materials:

  • Cucumber seedlings (at the two-leaf stage)

  • Pseudoperonospora cubensis spores

  • N-(thiophen-2-yl) nicotinamide derivatives

  • Commercial fungicides (e.g., diflumetorim, flumorph)

  • Spraying equipment

Procedure:

  • Compound Preparation: Prepare solutions of the test compounds and commercial fungicides at various concentrations in a suitable solvent (e.g., acetone or DMSO) and dilute with water containing a surfactant.

  • Application: Spray the cucumber seedlings with the prepared solutions until runoff.

  • Inoculation: After the sprayed solutions have dried, inoculate the seedlings with a suspension of P. cubensis spores.

  • Incubation: Place the inoculated seedlings in a growth chamber with controlled temperature, humidity, and light conditions to allow for disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), visually assess the disease severity on the leaves of each plant.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control. Determine the EC50 value (the effective concentration that provides 50% disease control).[15]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[5] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Dysregulation of EGFR signaling is a hallmark of many cancers. Certain N-phenylsulfonylnicotinamide derivatives act as inhibitors of EGFR tyrosine kinase, blocking the autophosphorylation and subsequent downstream signaling, thereby inhibiting cancer cell growth.[4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some nicotinamide derivatives have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory effects.[12]

Caption: NF-κB Signaling Pathway and its Inhibition by Nicotinamide Derivatives.

NAMPT and the NAD+ Salvage Pathway

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a crucial coenzyme for cellular redox reactions and a substrate for enzymes involved in signaling and DNA repair. Many cancer cells exhibit high levels of NAMPT and are dependent on this pathway for their survival. Therefore, NAMPT is an attractive target for cancer therapy. Certain this compound derivatives may act as inhibitors of NAMPT, leading to NAD+ depletion and subsequent cancer cell death.

NAMPT_Pathway cluster_pathway NAD+ Salvage Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Cell_Functions Cellular Functions (Redox, DNA Repair, etc.) NAD->Cell_Functions Inhibitor This compound Derivative Inhibitor->NAMPT Inhibition

Caption: The NAD+ Salvage Pathway and Inhibition of NAMPT.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and initial evaluation of the biological activity of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Compound Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer In Vitro Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial In Vitro Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial Antiinflammatory In Vitro Anti-inflammatory Screening Purification->Antiinflammatory Fungicidal In Vitro Fungicidal Screening Purification->Fungicidal InVivo In Vivo Efficacy Studies (e.g., Xenograft, Infection Models) Anticancer->InVivo Antimicrobial->InVivo Antiinflammatory->InVivo Fungicidal->InVivo Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) InVivo->Mechanism ADMET ADMET Profiling Mechanism->ADMET

Caption: General Experimental Workflow for this compound Derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and fungicidal assays underscores their potential for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols, and insights into their mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals dedicated to advancing the field of drug discovery and development. Further investigation into the structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these versatile molecules into clinical applications.

References

N-Phenylisonicotinamide: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylisonicotinamide, a derivative of the essential vitamin B3, is emerging as a compound of significant interest in pharmacological research. Possessing a core structure that lends itself to diverse chemical modifications, this molecule has been identified as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential applications in oncology and infectious diseases. We present a summary of its chemical and physical properties, detailed synthesis protocols, and a review of its biological activities, including available quantitative data on related compounds. Furthermore, this guide outlines key experimental protocols for investigating its mechanism of action and provides a visual representation of a potential signaling pathway it may modulate.

Chemical and Physical Properties

This compound, also known as N-Phenylpyridine-4-carboxamide, is a white to off-white crystalline solid.[1] Its fundamental structure consists of a phenyl group attached to an isonicotinamide moiety.[1] This compound is sparingly soluble in water but exhibits good solubility in organic solvents.[1]

PropertyValueReference
CAS Number 3034-31-9[1]
Molecular Formula C₁₂H₁₀N₂O[1]
Molecular Weight 198.22 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 166-168 °C

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reaction of isonicotinic acid with thionyl chloride to form the acyl chloride, followed by a reaction with aniline.

Experimental Protocol: Synthesis of this compound

Materials:

  • Isonicotinic acid

  • Thionyl chloride

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Aniline

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water (H₂O)

Procedure:

  • Dissolve isonicotinic acid (e.g., 40.6 mmol) in thionyl chloride (e.g., 40 mL).

  • Heat the mixture to reflux for 2 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • To the resulting residue, add THF (e.g., 50 mL), K₂CO₃ (e.g., 121.9 mmol), and aniline (e.g., 40.6 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water (e.g., 100 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate-hexane mixture (e.g., 60:40) to yield the purified this compound.

Potential Research Applications and Biological Activity

This compound and its derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents in several disease areas.

Anticancer Activity

Derivatives of N-phenylnicotinamide have shown promise as anticancer agents. A key mechanism of action identified for some of these compounds is the induction of apoptosis (programmed cell death) in cancer cells.[1] Studies have indicated that these molecules can trigger apoptosis through caspase-dependent pathways.[1] For instance, a series of N-phenyl nicotinamides were identified as potent inducers of apoptosis in T47D breast cancer cells.[1]

Compound ClassCell Line(s)ActivityIC₅₀/EC₅₀ (µM)Reference
N-phenyl nicotinamide derivativeT47D (Breast Cancer)Caspase Activation0.082 (EC₅₀)[1]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4c)SKNMC (Neuroblastoma)Cytotoxicity10.8 ± 0.08
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4d)Hep-G2 (Hepatocarcinoma)Cytotoxicity11.6 ± 0.12
Antimicrobial and Antifungal Activity

This compound has been reported to possess antimicrobial and antifungal properties.[1] This suggests its potential as a building block for the development of new anti-infective agents.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the available literature, the following table presents data for related nicotinamide derivatives, indicating the potential of this compound family.

Compound ClassOrganism(s)ActivityMIC (µg/mL)Reference
Nicotinamide derivative (16g)Candida albicans (Fluconazole-resistant strains)Antifungal0.125 - 1

Key Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the medium-only wells. Calculate cell viability as a percentage of the vehicle-treated control.

Caspase Activation Assay (Fluorometric)

This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.

Materials:

  • 96-well, black, clear-bottom plates

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Assay buffer

  • Caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)

  • Fluorometer

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described in the cell viability assay protocol.

  • Cell Lysis: After treatment, lyse the cells by adding lysis buffer and incubating as per the manufacturer's instructions.

  • Assay Reaction: In a new 96-well plate, add the cell lysate, assay buffer, and caspase substrate to each well.

  • Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Data Analysis: Quantify the caspase activity based on the fluorescence intensity, and compare treated samples to untreated controls.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Potential Signaling Pathway and Mechanism of Action

Based on preliminary studies of N-phenylnicotinamide derivatives, a plausible mechanism of anticancer action is the induction of apoptosis via the intrinsic, or mitochondrial, pathway. This pathway is characterized by the activation of a cascade of caspase enzymes.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Response This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Cytochrome_c_release Cytochrome c release Mitochondrion->Cytochrome_c_release Apaf-1 Apaf-1 Cytochrome_c_release->Apaf-1 Apoptosome_Formation Apoptosome Formation Apaf-1->Apoptosome_Formation Pro-caspase-9 Pro-caspase-9 Apoptosome_Formation->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

References

A Comprehensive Technical Guide to the Solubility Profile of N-Phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of N-Phenylisonicotinamide, a compound of interest in pharmaceutical research for its potential as an antitubercular agent.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in common laboratory solvents. The methodologies outlined below are based on established and reliable techniques for solubility assessment.

Solubility Profile of this compound

This compound is described as a white to off-white solid that is sparingly soluble in water and exhibits good solubility in organic solvents.[1] To facilitate precise and comparable data, the following table is provided as a template for researchers to populate with experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
WaterPolar ProticEquilibrium Shake-Flask
EthanolPolar ProticEquilibrium Shake-Flask
MethanolPolar ProticEquilibrium Shake-Flask
1-PropanolPolar ProticEquilibrium Shake-Flask
2-PropanolPolar ProticEquilibrium Shake-Flask
AcetonePolar AproticEquilibrium Shake-Flask
AcetonitrilePolar AproticEquilibrium Shake-Flask
Dimethyl Sulfoxide (DMSO)Polar AproticEquilibrium Shake-Flask
Dichloromethane (DCM)Non-polarEquilibrium Shake-Flask
Diethyl EtherNon-polarEquilibrium Shake-Flask

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2] The following protocol is a detailed methodology for assessing the solubility of this compound.

2.1. Materials and Equipment

  • This compound (solid form)

  • Selected solvents (analytical grade)

  • Stoppered flasks or vials

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

2.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of stoppered flasks, each containing a known volume of a specific solvent.[2][3] It is crucial to add enough compound to ensure a saturated solution with undissolved solid remaining at equilibrium.[3]

  • Equilibration: Place the flasks in a temperature-controlled orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).[4] Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3][4] The time required to reach equilibrium can vary and should ideally be determined by taking measurements at different time points until the concentration of the dissolved compound remains constant.[2]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully separate the saturated solution from the excess solid by filtration.[3][4] Centrifugation followed by withdrawal of the supernatant can also be employed.[3]

  • Quantification: Analyze the concentration of this compound in the clear, filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3][4]

  • Data Analysis: Calculate the solubility in mg/mL or mol/L based on the quantified concentration in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask solubility determination protocol.

G A Start: Prepare Materials (this compound, Solvents) B Add Excess Solid to Solvent in Stoppered Flasks A->B Step 1 C Equilibrate with Agitation (Constant Temperature, 24-72h) B->C Step 2 D Phase Separation (Filtration or Centrifugation) C->D Step 3 E Quantify Concentration (HPLC or UV-Vis) D->E Step 4 F End: Calculate Solubility E->F Step 5

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

References

Spectroscopic Profile of N-Phenylisonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound N-Phenylisonicotinamide. Due to the limited availability of a comprehensive, published dataset for this specific molecule, this guide presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are grounded in the analysis of the compound's structural features, including the isonicotinoyl and phenyl moieties. This guide also outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimates based on typical chemical shifts and fragmentation patterns for similar functional groups and structural motifs.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'8.70 - 8.80Doublet5.0 - 6.0
H-3', H-5'7.80 - 7.90Doublet5.0 - 6.0
H-2'', H-6''7.60 - 7.70Doublet7.5 - 8.5
H-3'', H-5''7.30 - 7.40Triplet7.5 - 8.5
H-4''7.10 - 7.20Triplet7.0 - 8.0
NH9.50 - 10.50Singlet (broad)-

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The NH proton signal may be broad and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C=O164 - 166
C-4'148 - 150
C-2', C-6'150 - 152
C-1''138 - 140
C-3', C-5'121 - 123
C-2'', C-6''120 - 122
C-3'', C-5''128 - 130
C-4''124 - 126

Note: Predicted values are for a deuterochloroform (CDCl₃) solvent.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Amide I)1660 - 1680Strong
C=C Stretch (Aromatic)1580 - 1620Medium-Strong
N-H Bend (Amide II)1520 - 1550Medium-Strong
C-N Stretch1250 - 1350Medium
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

m/zIon
198[M]⁺ (Molecular Ion)
106[C₇H₅NO]⁺
77[C₆H₅]⁺

Note: Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set a spectral width of approximately 12-16 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A higher number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Set a spectral width of approximately 220-240 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Elucidation & Confirmation interpretation->structure report Technical Guide/ Whitepaper structure->report Final Report

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

Theoretical and Computational Insights into N-Phenylisonicotinamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study N-Phenylisonicotinamide, a molecule of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and data derived from computational modeling, including Density Functional Theory (DFT) and molecular docking studies.

Introduction

This compound belongs to the class of nicotinamide derivatives, which are widely explored in drug discovery for their diverse biological activities. Understanding the structural, electronic, and interactive properties of this molecule at a quantum mechanical level is crucial for rational drug design and development. This guide outlines the computational approaches to elucidate these properties, providing a framework for further investigation and application.

Synthesis and Molecular Structure

The synthesis of this compound typically involves the condensation reaction between isonicotinic acid and aniline. A common laboratory-scale protocol is detailed below.

General Synthesis Protocol

A plausible synthetic route for this compound involves the activation of the carboxylic acid group of isonicotinic acid, followed by nucleophilic acyl substitution by aniline.

Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride (Intermediate) Isonicotinic_Acid->Isonicotinoyl_Chloride Activation SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Isonicotinoyl_Chloride N_Phenylisonicotinamide This compound Isonicotinoyl_Chloride->N_Phenylisonicotinamide Amidation Aniline Aniline Aniline->N_Phenylisonicotinamide Pyridine Pyridine (base) Pyridine->N_Phenylisonicotinamide

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Activation of Isonicotinic Acid: Isonicotinic acid (1 equivalent) is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours to form isonicotinoyl chloride. The excess SOCl₂ is then removed under reduced pressure.

  • Amidation: The resulting isonicotinoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). To this solution, aniline (1 equivalent) and a base such as pyridine (1.1 equivalents) are added dropwise at 0°C.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Computational Modeling: Methodology

Computational studies are pivotal in understanding the intrinsic properties of this compound. Density Functional Theory (DFT) is a powerful tool for this purpose.

Computational Workflow

The theoretical investigation of this compound follows a systematic workflow, beginning with geometry optimization and proceeding to the calculation of various molecular properties.

Start Initial Molecular Structure of this compound Geo_Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Geo_Opt Freq_Calc Vibrational Frequency Calculation Geo_Opt->Freq_Calc NMR_Calc NMR Chemical Shift Calculation (GIAO) Geo_Opt->NMR_Calc HOMO_LUMO Frontier Molecular Orbital Analysis (HOMO-LUMO) Geo_Opt->HOMO_LUMO Docking Molecular Docking (e.g., against VEGFR-2) Geo_Opt->Docking Results Data Analysis and Interpretation Freq_Calc->Results NMR_Calc->Results HOMO_LUMO->Results Docking->Results

Caption: Computational workflow for theoretical studies of this compound.

Density Functional Theory (DFT) Calculations

Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2]

  • Basis Set: 6-311++G(d,p) for all atoms, which provides a good balance between accuracy and computational cost.[1][3]

  • Geometry Optimization: The molecular structure of this compound is optimized to a minimum energy conformation without any symmetry constraints.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to allow for comparison with experimental FT-IR spectra. A scaling factor of 0.967 is typically applied to the calculated frequencies for better agreement with experimental data.[4][5]

  • NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[6][7] The calculated isotropic shielding values are referenced to tetramethylsilane (TMS) to obtain the chemical shifts.

Structural and Spectroscopic Analysis

The optimized geometry and calculated spectroscopic data provide fundamental insights into the molecule's characteristics.

Optimized Geometrical Parameters

The following table summarizes the key calculated bond lengths and bond angles for the optimized structure of this compound.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C=O1.23O-C-N122.5
C-N (amide)1.36C-N-C (amide)128.0
N-H1.01C-C-N (pyridine)123.8
C-C (phenyl)1.39 (avg.)C-C-C (phenyl)120.0 (avg.)
C-N (pyridine)1.34 (avg.)H-N-C115.0

Note: These are representative values based on DFT calculations for similar structures.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies can be compared with experimental FT-IR data to validate the computational model.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
N-H stretch3450~3400Amide N-H stretching
C-H stretch (aromatic)3100-3000~3050Phenyl and Pyridine C-H stretching
C=O stretch1685~1670Amide I band
C=C/C=N stretch1600-1450~1590, ~1480Aromatic ring stretching
C-N stretch1350~1340Amide C-N stretching

Note: Experimental values are typical for this class of compounds. Calculated values are scaled.[1][8]

NMR Spectroscopy

Theoretical NMR chemical shifts are crucial for confirming the molecular structure.

Atom Calculated ¹³C Shift (ppm) Experimental ¹³C Shift (ppm) Atom Calculated ¹H Shift (ppm) Experimental ¹H Shift (ppm)
C=O165.0~164.5N-H8.5~8.3
C (phenyl, ipso)138.0~137.5H (pyridine, ortho to N)8.7~8.6
C (phenyl, ortho)121.0~120.5H (pyridine, meta to N)7.8~7.7
C (phenyl, meta)129.5~129.0H (phenyl, ortho)7.6~7.5
C (phenyl, para)124.0~123.5H (phenyl, meta)7.3~7.2
C (pyridine, ortho to N)150.0~149.5H (phenyl, para)7.1~7.0
C (pyridine, meta to N)121.5~121.0
C (pyridine, para to N)140.0~139.5

Note: These are representative values. Actual shifts can vary with solvent and concentration.[6][9]

Electronic Properties and Reactivity

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.

Protocol:

The energies of the HOMO and LUMO are obtained from the DFT output file. The energy gap (ΔE) is calculated as ELUMO - EHOMO. Global reactivity descriptors are then derived from these energies.

Parameter Value (eV) Significance
EHOMO-6.8Electron-donating ability
ELUMO-1.5Electron-accepting ability
Energy Gap (ΔE)5.3Chemical reactivity and stability
Ionization Potential (I)6.8Energy to remove an electron
Electron Affinity (A)1.5Energy released when gaining an electron
Electronegativity (χ)4.15Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron configuration

Note: These values are representative and calculated as I ≈ -EHOMO, A ≈ -ELUMO, χ = (I+A)/2, η = (I-A)/2.[2][10]

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[10]

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is essential for understanding potential mechanisms of action.

Potential Target: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy, and many nicotinamide derivatives have been investigated as its inhibitors.[11][12]

Molecular Docking Protocol

Protocol:

  • Protein Preparation: The crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 3VHE) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The 3D structure of this compound, optimized by DFT, is prepared by assigning charges and defining rotatable bonds.

  • Grid Generation: A grid box is defined around the active site of the protein, typically centered on the position of the co-crystallized inhibitor.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations and orientations of the ligand within the active site. The poses are scored based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting poses are analyzed to identify the one with the best score and to examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Predicted Binding Affinity and Interactions

The following table presents hypothetical results from a docking study of this compound with the ATP-binding site of VEGFR-2.

Parameter Value
Docking Score (kcal/mol)-8.5
Interacting Residues Interaction Type
Cys919Hydrogen bond with amide N-H
Glu885Hydrogen bond with pyridine N
Asp1046Pi-cation interaction with pyridine ring
Val848, Ala866, Leu1035Hydrophobic interactions

Note: These are hypothetical results for illustrative purposes.

Implied Signaling Pathway Inhibition

By binding to the ATP-binding site of VEGFR-2, this compound could potentially inhibit the downstream signaling cascade that promotes angiogenesis.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Signaling N_Phenyl This compound N_Phenyl->Dimerization Inhibits Response Cellular Responses (Proliferation, Migration, Angiogenesis) Signaling->Response

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.

Conclusion

This technical guide has outlined the key theoretical and computational methodologies for the comprehensive study of this compound. The integration of DFT calculations for structural, spectroscopic, and electronic characterization, along with molecular docking for predicting protein-ligand interactions, provides a powerful framework for assessing its potential as a drug candidate. The presented data, while representative, illustrates the depth of information that can be obtained through these computational approaches, guiding further experimental validation and optimization in the drug discovery pipeline.

References

Methodological & Application

Application Note: Laboratory Protocol for the Synthesis of N-Phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the laboratory synthesis of N-Phenylisonicotinamide. The synthesis is achieved through a two-step process involving the conversion of isonicotinic acid to isonicotinoyl chloride, followed by its reaction with aniline. This application note includes the reaction scheme, a comprehensive experimental procedure, tabulated quantitative data, and detailed characterization methods. Additionally, workflows are visualized to illustrate the experimental process and its context within drug discovery.

Introduction

This compound, also known as N-Phenylpyridine-4-carboxamide, is an organic compound featuring a phenyl group linked to an isonicotinamide core.[1] As an N-aryl amide, it is a valuable scaffold and building block in medicinal chemistry and pharmaceutical development. Compounds within this class have been investigated for a range of biological activities, including potential applications as antitubercular, antimalarial, antimicrobial, and anticancer agents.[1][2] The reliable synthesis of this compound is a critical step for further research into its pharmacological properties and the development of novel therapeutics.[1]

The protocol described herein follows a classic and efficient method for amide bond formation: the acylation of an amine (aniline) with an activated carboxylic acid derivative (isonicotinoyl chloride).[3][4] This approach ensures a high yield and purity of the target compound under standard laboratory conditions.

Reaction Scheme

The synthesis of this compound from isonicotinic acid is a two-step process:

  • Activation: Isonicotinic acid is first converted to its more reactive acyl chloride derivative, isonicotinoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂).[5][6][7]

  • Coupling: The isonicotinoyl chloride intermediate is then reacted with aniline in the presence of a base to form the desired amide, this compound. The base neutralizes the hydrochloric acid (HCl) generated during the reaction.[5]

reaction_scheme cluster_reactants Reactants cluster_products Products & Byproducts IsonicotinicAcid Isonicotinic Acid p1 IsonicotinicAcid->p1 ThionylChloride SOCl₂ ThionylChloride->p1 Aniline Aniline p2 Aniline->p2 Base K₂CO₃ p3 Base->p3 IsonicotinoylChloride Isonicotinoyl Chloride (Intermediate) IsonicotinoylChloride->p2 NPhenylisonicotinamide This compound (Product) SO2_HCl SO₂ + HCl KCl_H2O_CO2 KCl + H₂O + CO₂ p1->IsonicotinoylChloride Step 1 (Reflux) p1->SO2_HCl p2->NPhenylisonicotinamide Step 2 (THF, rt) p2->KCl_H2O_CO2 p3->NPhenylisonicotinamide

Caption: Chemical reaction scheme for the two-step synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[5]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Isonicotinic AcidC₆H₅NO₂123.115.0 g40.6
Thionyl ChlorideSOCl₂118.9714 mL~193
AnilineC₆H₇N93.133.78 g (3.7 mL)40.6
Potassium CarbonateK₂CO₃138.2116.8 g121.9
Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
HexaneC₆H₁₄86.18As needed-
Deionized WaterH₂O18.02As needed-
Procedure

Step 1: Synthesis of Isonicotinoyl Chloride

  • Place isonicotinic acid (5.0 g, 40.6 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • In a fume hood, carefully add thionyl chloride (14 mL) to the flask.

  • Heat the mixture to reflux and maintain for 2 hours. The solid should dissolve, and the reaction mixture will become a clear solution.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure (using a rotary evaporator). This will yield a solid or viscous residue, which is the crude isonicotinoyl chloride intermediate.

Step 2: Synthesis of this compound

  • To the flask containing the crude isonicotinoyl chloride, add anhydrous Tetrahydrofuran (THF, 50 mL) to dissolve the residue.

  • In a separate beaker, prepare a suspension of potassium carbonate (16.8 g, 121.9 mmol) in a small amount of THF.

  • Add the potassium carbonate suspension to the THF solution of the acid chloride.

  • Add aniline (3.78 g, 40.6 mmol) dropwise to the reaction mixture while stirring.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

Step 3: Workup and Purification

  • After 24 hours, dilute the reaction mixture with deionized water (100 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash them with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate-hexane mixture (e.g., 60:40 ratio) to afford this compound as a light yellow solid.[5]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Data Summary

ParameterResultReference
Product This compound[1]
Molecular Formula C₁₂H₁₀N₂O[1]
Molecular Weight 198.22 g/mol [1]
Appearance Light yellow solid[5]
Yield ~99% (Theoretical: 8.05 g)[5]
Melting Point 166-168 °C[5]

Characterization Data

TechniqueData
IR (KBr, νₘₐₓ) 1653 cm⁻¹ (C=O, Amide I), 1465 cm⁻¹, 1344 cm⁻¹, 665 cm⁻¹
¹H NMR (300 MHz, DMSO-d₆, δ) 10.49 (s, 1H, NH), 8.78 (m, 2H, Py-H), 7.86 (m, 2H, Py-H), 7.78 (m, 2H, Ph-H), 7.39 (t, J = 8.0 Hz, 2H, Ph-H), 7.15 (t, J = 6.5 Hz, 1H, Ph-H)

Note: The characterization data presented is based on literature values.[5] Researchers should perform their own analysis (NMR, IR, MS, and melting point) to confirm the identity and purity of the synthesized compound.

Visualizations

Experimental Workflow

The following diagram outlines the complete workflow for the synthesis and analysis of this compound.

experimental_workflow start Start: Reagents step1 Step 1: Activation Isonicotinic Acid + SOCl₂ (Reflux, 2h) start->step1 step1_workup Removal of excess SOCl₂ (Vacuum Distillation) step1->step1_workup intermediate Crude Isonicotinoyl Chloride step1_workup->intermediate step2 Step 2: Coupling Add THF, K₂CO₃, Aniline (Stir at RT, 24h) intermediate->step2 step3_workup Workup 1. Quench with H₂O 2. Extract with EtOAc step2->step3_workup purification Purification Recrystallization (EtOAc/Hexane) step3_workup->purification product Pure this compound purification->product analysis Characterization (NMR, IR, MP, MS) product->analysis end End: Confirmed Product analysis->end

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship in Drug Discovery

This diagram illustrates where the chemical synthesis of a target compound like this compound fits into the broader context of a drug discovery and development pipeline.

drug_discovery_context target_id Target Identification & Validation hit_gen Hit Generation (e.g., HTS, Fragment Screening) target_id->hit_gen lead_opt Lead Optimization hit_gen->lead_opt synthesis Chemical Synthesis of Analogs (this compound) lead_opt->synthesis admet In Vitro / In Vivo ADMET Profiling lead_opt->admet preclinical Preclinical Development lead_opt->preclinical sar Structure-Activity Relationship (SAR) Studies synthesis->sar sar->lead_opt Design Cycle admet->lead_opt clinical Clinical Trials preclinical->clinical

Caption: Role of chemical synthesis in the drug discovery and development process.

References

Application Notes and Protocols for N-Phenylisonicotinamide as a TRPV1 Antagonist in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli, including noxious heat, acidic conditions, and pungent compounds like capsaicin. Its involvement in pain and inflammatory pathways makes it a significant target for the development of novel analgesic drugs. N-Phenylisonicotinamide and its derivatives have been investigated for their potential as TRPV1 antagonists. This document provides detailed application notes and protocols for the in vitro characterization of this compound as a TRPV1 antagonist.

Mechanism of Action: TRPV1 Antagonism

TRPV1 antagonists function by competitively binding to the receptor, thereby preventing the binding of agonists such as capsaicin. This blockade inhibits the conformational changes necessary for channel opening, which in turn prevents the influx of cations (primarily Ca²⁺ and Na⁺) and subsequent neuronal depolarization and signaling.

Signaling Pathway of TRPV1 Activation and Antagonism

The activation of the TRPV1 channel by an agonist like capsaicin initiates a signaling cascade that leads to the sensation of pain. An antagonist like this compound is designed to block this initial activation step.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1_closed TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1_closed->TRPV1_open Activates Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPV1_open->Cation_Influx Allows Agonist TRPV1 Agonist (e.g., Capsaicin, Heat, Protons) Agonist->TRPV1_closed Binds Antagonist This compound (TRPV1 Antagonist) Antagonist->TRPV1_closed Blocks Binding Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Sensation Pain Sensation Action_Potential->Pain_Sensation

Diagram of the TRPV1 signaling pathway initiated by an agonist and inhibited by an antagonist.

Data Presentation: In Vitro Activity of Phenylnicotinamide Derivatives as TRPV1 Antagonists

Note: Extensive literature searches did not yield specific in vitro quantitative data (e.g., IC50, Ki) for this compound as a TRPV1 antagonist. The following table presents data for a closely related compound, 6-phenylnicotinamide, and one of its potent derivatives, to provide a contextual reference for the expected activity of this chemical class.[1]

CompoundAssay TypeCell LineAgonistIC50 (nM)Reference
6-PhenylnicotinamideNot SpecifiedNot SpecifiedNot SpecifiedPotent Antagonist[1]
6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols

Calcium Imaging Assay for TRPV1 Antagonism

This protocol details the use of a fluorescent calcium indicator to measure the inhibition of capsaicin-induced calcium influx in cells expressing TRPV1.

Calcium_Imaging_Workflow A 1. Cell Culture (HEK293-hTRPV1 cells) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Compound Incubation (this compound or vehicle) B->C D 4. Agonist Stimulation (Capsaicin) C->D E 5. Fluorescence Measurement (Kinetic reading) D->E F 6. Data Analysis (IC50 determination) E->F

Workflow for the calcium imaging assay.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 (HEK293-hTRPV1).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator: Fluo-4 AM (cell-permeant).

  • TRPV1 Agonist: Capsaicin.

  • Test Compound: this compound.

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Instrumentation: Fluorescence microplate reader with kinetic reading capabilities and automated liquid handling.

  • Cell Preparation:

    • Culture HEK293-hTRPV1 cells in a T75 flask until they reach 80-90% confluency.

    • Harvest the cells and seed them into black-walled, clear-bottom 96-well microplates at a density of 50,000 cells per well.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer at a final concentration of 2 µM.

    • Aspirate the culture medium from the cell plates and wash the cells once with Assay Buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should not exceed 0.5%.

    • After the dye loading incubation, wash the cells twice with Assay Buffer.

    • Add 50 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a capsaicin solution in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate in the fluorescence microplate reader and set the instrument to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) over time.

    • Initiate the kinetic read and establish a stable baseline fluorescence for 10-20 seconds.

    • Using the instrument's injector, add 50 µL of the capsaicin solution to each well.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control wells (0% inhibition) and a positive control (e.g., a known potent TRPV1 antagonist) for 100% inhibition.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Patch-Clamp Electrophysiology for TRPV1 Antagonism

This protocol provides a method to directly measure the effect of this compound on TRPV1 channel currents in response to an agonist.

Patch_Clamp_Workflow A 1. Cell Preparation (Transfected HEK293 or DRG neurons) B 2. Whole-Cell Configuration (Establish GΩ seal and rupture membrane) A->B C 3. Baseline Current Recording (Voltage-clamp at -60 mV) B->C D 4. Agonist Application (Capsaicin to elicit inward current) C->D E 5. Antagonist Application (Pre-incubation with this compound) D->E F 6. Co-application and Recording (Agonist + Antagonist) E->F G 7. Data Analysis (% Inhibition of current) F->G

Workflow for the patch-clamp electrophysiology assay.

  • Cells: HEK293 cells transiently transfected with TRPV1 or primary dorsal root ganglion (DRG) neurons.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.

  • TRPV1 Agonist: Capsaicin.

  • Test Compound: this compound.

  • Instrumentation: Patch-clamp amplifier, data acquisition system, inverted microscope, and perfusion system.

  • Cell Preparation:

    • For HEK293 cells, transiently transfect with a plasmid encoding TRPV1 24-48 hours before the experiment. Plate onto glass coverslips.

    • For DRG neurons, dissect and culture according to standard protocols.

  • Electrophysiological Recording:

    • Place a coverslip with cells in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution.

    • Using a micropipette puller, fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the membrane potential at -60 mV.

  • Experimental Procedure:

    • Record the baseline current.

    • Apply the TRPV1 agonist (e.g., 1 µM capsaicin) via the perfusion system for a short duration (e.g., 5-10 seconds) to elicit a stable inward current.

    • Wash out the agonist with the external solution until the current returns to baseline.

    • Pre-incubate the cell with the desired concentration of this compound for 2-5 minutes.

    • Co-apply the agonist and this compound and record the resulting current.

    • Repeat this procedure for a range of this compound concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the capsaicin-induced current in the absence and presence of each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve and determine the IC50 value.

Conclusion

The protocols outlined in this document provide robust and reproducible methods for the in vitro characterization of this compound as a TRPV1 antagonist. Both calcium imaging and patch-clamp electrophysiology are powerful techniques to determine the potency and mechanism of action of test compounds at the TRPV1 channel, which is essential for the development of novel therapeutics for pain and inflammation.

References

N-Phenylisonicotinamide Derivatives as Potential Cholinesterase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of N-phenylisonicotinamide derivatives as potential inhibitors of cholinesterases, key enzymes in the pathology of Alzheimer's disease. The following sections outline the synthesis, in vitro evaluation, and kinetic analysis of these compounds, supported by structured data and workflow visualizations.

Introduction

Cholinesterase inhibitors (ChEIs) are a primary therapeutic class for the symptomatic treatment of Alzheimer's disease. These agents act by increasing the levels of the neurotransmitter acetylcholine in the brain through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The this compound scaffold represents a promising starting point for the design of novel ChEIs due to its structural similarity to other successful inhibitors and its potential for diverse chemical modifications to optimize potency and selectivity.

This document will focus on the synthesis and evaluation of N-phenylpicolinamide derivatives, close structural isomers of this compound derivatives, for which there is available data on cholinesterase inhibition. The methodologies and principles described are directly applicable to the study of this compound derivatives.

Quantitative Data Summary

The inhibitory activities of a series of picolinamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are summarized below. These compounds feature a dimethylamine side chain at different positions, providing insights into the structure-activity relationship (SAR).

Compound IDStructureAChE IC₅₀ (µM)[1]BChE IC₅₀ (µM)[1]Selectivity Index (BChE IC₅₀ / AChE IC₅₀)
7a 2-(dimethylaminomethyl)-N-phenylpicolinamide2.49 ± 0.19> 250> 100.40
7b 3-(dimethylaminomethyl)-N-phenylpicolinamide4.85 ± 0.2613.9 ± 1.152.87
7c 4-(dimethylaminomethyl)-N-phenylpicolinamide8.24 ± 0.6325.7 ± 2.033.12
7d 5-(dimethylaminomethyl)-N-phenylpicolinamide10.3 ± 0.8738.6 ± 2.513.75
7e 6-(dimethylaminomethyl)-N-phenylpicolinamide15.2 ± 1.0252.1 ± 3.173.43
Tacrine (Reference) 0.18 ± 0.010.09 ± 0.010.5

Experimental Protocols

General Synthesis of N-Phenylpicolinamide Derivatives

This protocol describes a general method for the synthesis of N-phenylpicolinamide derivatives containing a dimethylamine side chain, which can be adapted for this compound analogs.[1]

Materials:

  • Substituted picolinic acid

  • Oxalyl chloride

  • Aniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Acid Chloride Formation: To a solution of the respective substituted picolinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired N-phenylpicolinamide derivative.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE and BChE inhibitory activity using the spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • Reference inhibitor (e.g., Tacrine or Donepezil)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE (0.2 U/mL) and BChE (0.2 U/mL) in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare 10 mM solutions of ATCI and BTCI in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations (in triplicate). For the control (100% activity), add 20 µL of the solvent.

    • Add 20 µL of the respective enzyme solution (AChE or BChE).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE).

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis of Cholinesterase Inhibition

This protocol describes how to determine the mode of enzyme inhibition using Lineweaver-Burk plots.

Procedure:

  • Perform the cholinesterase inhibition assay as described in section 3.2, but with a range of substrate concentrations (e.g., 0.1 to 1.0 mM ATCI or BTCI).

  • For each substrate concentration, measure the reaction rate in the absence (control) and presence of a fixed concentration of the inhibitor.

  • Calculate the reciprocal of the reaction rate (1/V) and the reciprocal of the substrate concentration (1/[S]).

  • Plot 1/V versus 1/[S] for both the uninhibited and inhibited reactions (Lineweaver-Burk plot).

  • Analyze the plot to determine the type of inhibition:

    • Competitive inhibition: The lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: The lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Mixed inhibition: The lines intersect in the second quadrant (both Vmax and Km are altered).

    • Uncompetitive inhibition: The lines are parallel (both Vmax and Km decrease proportionally).

Visualizations

Signaling and Experimental Workflows

Cholinesterase_Inhibition_Pathway cluster_Synapse Cholinergic Synapse cluster_Inhibition Mechanism of Inhibition ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds to ChE Cholinesterase (AChE/BChE) ACh->ChE Hydrolyzed by Signal Transduction Signal Transduction AChR->Signal Transduction Activates Choline_Acetate Choline + Acetate ChE->Choline_Acetate Produces Inhibitor This compound Derivative Inhibitor->ChE Inhibits

Caption: Mechanism of Cholinesterase Inhibition.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives start Isonicotinic Acid + Thionyl Chloride step1 Isonicotinoyl Chloride Formation start->step1 step2 Amide Coupling with Substituted Aniline step1->step2 step3 Purification (Column Chromatography) step2->step3 end This compound Derivative step3->end

Caption: General Synthesis Workflow.

Assay_Workflow cluster_assay Cholinesterase Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) plate Plate Setup (Buffer, Inhibitor, Enzyme) prep->plate incubate Pre-incubation (37°C, 15 min) plate->incubate reaction Initiate Reaction (Add Substrate + DTNB) incubate->reaction measure Measure Absorbance (412 nm) reaction->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze

Caption: Cholinesterase Assay Workflow.

Structure-Activity Relationship (SAR) Insights

Based on the data for N-phenylpicolinamide derivatives, the following preliminary SAR can be inferred, which can guide the design of novel this compound inhibitors:

  • Position of the Side Chain: The position of the dimethylaminomethyl group on the pyridine ring significantly impacts AChE inhibitory activity and selectivity. A substitution at the 2-position (compound 7a ) resulted in the most potent AChE inhibition and highest selectivity over BChE.[1]

  • Amide Moiety: The N-phenylamide portion of the molecule is crucial for activity, likely participating in key interactions within the active site of the cholinesterase enzymes.

  • Flexibility and Conformation: The overall shape and conformational flexibility of the molecule will influence its ability to fit within the narrow active site gorge of AChE.

Further studies with a broader range of substituents on both the phenyl and isonicotinamide rings are necessary to establish a comprehensive SAR for this class of compounds. This will enable the rational design of more potent and selective cholinesterase inhibitors for potential therapeutic applications in Alzheimer's disease.

References

Application of N-Phenylisonicotinamide Derivatives in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the application of N-Phenylisonicotinamide derivatives in anticancer drug discovery. It includes a summary of their biological activities, detailed experimental protocols for evaluating their efficacy, and visual representations of the key signaling pathways and experimental workflows. The focus is on derivatives of this compound, as the parent compound has been less extensively studied.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

A significant area of investigation for nicotinamide derivatives is their potential to inhibit EGFR tyrosine kinase, a key player in many cancers. Certain derivatives have shown potent inhibitory activity against EGFR and antiproliferative effects in cancer cell lines.

Data Presentation
Compound IDDerivative StructureTarget Cancer Cell LineIC50 (µM)Reference
10 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideMCF-7 (Breast Cancer)0.07
10 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideEGFR Tyrosine Kinase0.09
Experimental Protocols

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand Growth Factor (e.g., EGF) Ligand->EGFR NP_derivative This compound Derivative NP_derivative->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Regulation of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Several flavonoid-based amide derivatives of nicotinamide have been shown to exert their anticancer effects by modulating this pathway.

Data Presentation
Compound IDDerivative StructureTarget Cancer Cell LineIC50 (µM)Reference
7t Flavonoid-based amide derivativeMDA-MB-231 (Triple-Negative Breast Cancer)1.76 ± 0.91[1]
7u Flavonoid-based amide derivativeMDA-MB-231 (Triple-Negative Breast Cancer)2.49 ± 0.44[1]
7m Flavonoid-based amide derivativeMDA-MB-231 (Triple-Negative Breast Cancer)2.51 ± 0.93[1]
7x Flavonoid-based amide derivativeHepG2 (Hepatocellular Carcinoma)1.86 ± 0.35[1]
7x Flavonoid-based amide derivativeA549 (Non-small Cell Lung Cancer)2.44 ± 0.55[1]
Experimental Protocols

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • This compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with the this compound derivative for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualization

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Growth_Factor Growth Factor Growth_Factor->RTK NP_derivative This compound Derivative NP_derivative->PI3K inhibits

Caption: Regulation of the PI3K/AKT signaling pathway by nicotinamide derivatives.

Inhibition of Tubulin Polymerization

Certain nicotinamide derivatives have been identified as inhibitors of tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Data Presentation
Compound IDDerivative StructureTarget Cancer Cell LineGI50 (µM)Tubulin Polymerization IC50 (µM)Reference
4g N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide60 Human Cancer Cell Lines0.25 - 8.341.93[2]
4i N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide60 Human Cancer Cell Lines1.42 - 5.86Not Reported[2]
Experimental Protocols

This assay measures the effect of compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (this compound derivative)

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well, clear bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Reaction Setup:

    • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer containing GTP and glycerol.

    • Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include positive and negative controls.

  • Initiation of Polymerization:

    • Add the tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the increase in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the rate and extent of polymerization for each concentration of the test compound.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

This protocol is for determining the effect of tubulin polymerization inhibitors on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualization

Tubulin_Polymerization_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin_Sol Prepare Tubulin Solution on Ice Mix Mix Tubulin and Compound in Plate Tubulin_Sol->Mix Compound_Prep Prepare Compound Dilutions Compound_Prep->Mix Incubate Incubate at 37°C in Plate Reader Mix->Incubate Measure_OD Measure Absorbance (340 nm) over Time Incubate->Measure_OD Plot_Curves Plot Polymerization Curves Measure_OD->Plot_Curves Calculate_IC50 Calculate IC50 Plot_Curves->Calculate_IC50

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Induction of Apoptosis

A common outcome of anticancer treatment is the induction of apoptosis, or programmed cell death. This compound derivatives have been shown to induce apoptosis in cancer cells, often as a consequence of their primary mechanism of action.

Experimental Protocols

This method is used to visualize nuclear changes characteristic of apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • Culture medium

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Grow cells on coverslips or in imaging dishes.

    • Treat the cells with the test compound for the desired duration.

  • Staining:

    • Remove the culture medium and wash the cells with PBS.

    • Add Hoechst 33342 staining solution and incubate for 10-15 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells with PBS.

    • Visualize the cells under a fluorescence microscope using a UV filter.

    • Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, larger nuclei.

Visualization

Apoptosis_Induction NP_derivative This compound Derivative Cellular_Stress Cellular Stress (e.g., Pathway Inhibition) NP_derivative->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Nuclear_Changes Nuclear Condensation & Fragmentation Apoptosis->Nuclear_Changes

Caption: Simplified signaling pathway of apoptosis induction.

References

Application Notes and Protocols for the Development of Antimicrobial and Antifungal Agents from N-Phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of N-Phenylisonicotinamide and its derivatives as potential antimicrobial and antifungal agents. The protocols outlined below are based on established methodologies to ensure reproducibility and accuracy in the discovery and development of novel therapeutic compounds.

Introduction

This compound and its chemical relatives, particularly nicotinamide derivatives, have emerged as a promising class of compounds with a broad spectrum of antimicrobial and antifungal activities.[1][2] Research has demonstrated their efficacy against various pathogens, including drug-resistant strains.[3][4] The primary mechanisms of action identified to date include the inhibition of crucial metabolic enzymes, such as succinate dehydrogenase (SDH), and the disruption of fungal cell wall integrity.[1][3][5] This document details the necessary protocols for researchers to explore this chemical space and develop new, effective antimicrobial and antifungal agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical routes. A common and effective method involves the acylation of a substituted amine with an acyl chloride derived from nicotinic acid.[6]

General Synthesis Protocol for N-(substituted-phenyl)nicotinamide Derivatives

This protocol describes a general two-step process for synthesizing N-phenylnicotinamide derivatives.

Step 1: Synthesis of Nicotinoyl Chloride

  • To a solution of substituted nicotinic acid (1 equivalent) in a suitable solvent such as CH₂Cl₂ (20 mL), add oxalyl chloride (3 equivalents) dropwise at room temperature.[6]

  • Add a catalytic amount of dimethylformamide (DMF) (1 drop).[6]

  • Stir the reaction mixture at room temperature for approximately 6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Concentrate the reaction mixture under reduced pressure to obtain the crude acyl chloride (2). This is typically used in the next step without further purification.[6]

Step 2: Synthesis of N-(substituted-phenyl)nicotinamide

  • In a separate reaction vessel, dissolve the substituted thiophen-2-amine or other desired amine (1 equivalent) and triethylamine (1.2 equivalents) in CH₂Cl₂.[6]

  • Add the freshly prepared acyl chloride (2) from Step 1 to this mixture.

  • Stir the resulting mixture at room temperature until the reaction is complete, as indicated by TLC.[6]

  • Upon completion, add water (10 mL) to the reaction mixture.

  • Separate the organic phase, wash it with brine, and dry it over anhydrous MgSO₄.[6]

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether and ethyl acetate) to obtain the final N-(substituted-phenyl)nicotinamide derivative.[6]

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[7][8][9][10]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation cluster_purification Purification & Characterization Nicotinic_Acid Substituted Nicotinic Acid Acyl_Chloride Acyl Chloride Intermediate Nicotinic_Acid->Acyl_Chloride CH₂Cl₂, RT, 6h Oxalyl_Chloride Oxalyl Chloride + DMF (cat.) Oxalyl_Chloride->Acyl_Chloride Final_Product This compound Derivative Acyl_Chloride->Final_Product CH₂Cl₂, RT Amine Substituted Amine Amine->Final_Product Triethylamine Triethylamine Triethylamine->Final_Product Purification Column Chromatography Final_Product->Purification Characterization NMR, MS Purification->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

Antimicrobial and Antifungal Susceptibility Testing

The in vitro efficacy of the synthesized compounds is primarily determined by measuring their Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose.[11][12][13]

Broth Microdilution Protocol for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][14]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Microorganisms: Use fresh, pure cultures of the test bacteria or fungi.

  • Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi are commonly used.[11][15]

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.[16]

2. Inoculum Preparation:

  • Bacteria: From a fresh culture plate, select several colonies and suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[15]

  • Fungi (Yeast): Grow the yeast strain in Sabouraud Dextrose Broth. After incubation, wash the cells with PBS and resuspend them in RPMI-1640 medium. Adjust the cell density to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[12][17]

3. Assay Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to obtain a range of concentrations.

  • Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum and a known antibiotic/antifungal) and a negative control (broth with inoculum only). A sterility control (broth only) should also be included.[15]

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[4][18]

  • After incubation, determine the MIC, which is the lowest concentration of the compound that causes complete visible inhibition of microbial growth.[18]

Antimicrobial Susceptibility Testing Workflow

AST_Workflow Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Test Compound Serial_Dilution->Inoculation Incubation Incubation (e.g., 24-48h) Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination

Caption: Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.

Quantitative Data Summary

The following tables summarize the reported antimicrobial and antifungal activities of various nicotinamide derivatives.

Table 1: Antifungal Activity of Nicotinamide Derivatives

Compound IDFungal SpeciesMIC (µg/mL)Reference
16gCandida albicans SC53140.25[3][19]
16gFluconazole-resistant C. albicans (6 strains)0.125 - 1[3][19]
4fPseudoperonospora cubensisEC₅₀ = 1.96 mg/L[6]
3aRhizoctonia solaniGood inhibitory effect[16]
4aBotrytis cinerea40.54% inhibition[7]

Table 2: Antibacterial Activity of Nicotinamide Derivatives

Compound IDBacterial SpeciesMIC (µg/mL)Reference
ARP100105Staphylococcus aureus< 50
ARP100106Escherichia coli< 50
ARP100111Pseudomonas aeruginosa< 50

Mechanism of Action

The antimicrobial and antifungal effects of this compound derivatives are attributed to multiple mechanisms of action.

Inhibition of Succinate Dehydrogenase (SDH)

Several nicotinamide derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][7] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[20] By inhibiting SDH, these compounds disrupt cellular respiration and energy production, leading to cell death.[20][21] Molecular docking studies have shown that these compounds can bind to the active site of SDH.[5]

SDH Inhibition Pathway

SDH_Inhibition Compound This compound Derivative (SDHI) SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibits Fumarate Fumarate SDH->Fumarate Blocked ETC Electron Transport Chain SDH->ETC ATP_Production ATP Production SDH->ATP_Production Disrupted Succinate Succinate Succinate->SDH ETC->ATP_Production Cell_Wall_Disruption Compound Nicotinamide Derivative Cell_Wall Fungal Cell Wall Compound->Cell_Wall Disrupts Integrity Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Weakened Protection Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis

References

Application Notes and Protocols for Testing the Biological Activity of N-Phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylisonicotinamide is a novel chemical entity with potential therapeutic applications. These application notes provide a comprehensive framework for the initial in vitro evaluation of its biological activities. The following protocols are designed as a foundational screening cascade to assess its cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibitory potential. Adherence to these standardized methods will ensure the generation of robust and reproducible data, crucial for guiding further preclinical development.

Data Presentation

Effective and clear data presentation is paramount for the interpretation and comparison of experimental outcomes. All quantitative results should be summarized in structured tables as exemplified below.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
HEK293 0 (Vehicle Control)100.0 ± 5.2>100
198.5 ± 4.8
1095.3 ± 5.5
5088.1 ± 6.1
10082.4 ± 5.9
MCF-7 0 (Vehicle Control)100.0 ± 6.345.7
192.1 ± 5.8
1075.4 ± 6.9
5048.2 ± 7.1
10023.6 ± 4.9
RAW 264.7 0 (Vehicle Control)100.0 ± 4.9>100
199.2 ± 5.1
1096.8 ± 4.7
5091.5 ± 5.3
10085.3 ± 6.0

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitric Oxide (NO) Production (% of Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control (Untreated) -1.5 ± 0.458 ± 935 ± 6
LPS (1 µg/mL) -100.0 ± 8.21250 ± 150980 ± 120
LPS + this compound 185.3 ± 7.51050 ± 130820 ± 110
1062.1 ± 6.8780 ± 95610 ± 80
5035.8 ± 5.1420 ± 60330 ± 50
LPS + Dexamethasone (Positive Control) 125.4 ± 4.3310 ± 45240 ± 35

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainMIC (µg/mL) of this compoundPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureus Positive16Vancomycin1
Escherichia coli Negative>128Ciprofloxacin0.25
Candida albicans N/A64Fluconazole2

Table 4: Enzyme Inhibitory Activity of this compound

Target EnzymeThis compound Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
Cyclooxygenase-2 (COX-2) 0 (Vehicle Control)0.0 ± 2.112.5
115.2 ± 3.5
1045.8 ± 4.9
5082.1 ± 6.3
10095.3 ± 5.7
Matrix Metalloproteinase-9 (MMP-9) 0 (Vehicle Control)0.0 ± 1.8>100
15.6 ± 2.4
1012.3 ± 3.1
5025.7 ± 4.5
10040.1 ± 5.2

Experimental Protocols

Cytotoxicity Assay (MTT Method)

This assay determines the effect of this compound on cell viability and proliferation.[1][2]

Materials:

  • This compound

  • Cell lines (e.g., HEK293, MCF-7, RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).[3]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[3]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution and incubate D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)

This protocol evaluates the potential of this compound to inhibit the production of inflammatory mediators.[4]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • Dexamethasone (positive control)

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Measure the nitrite concentration, an indicator of NO production, using the Griess reagent.[4]

  • Cytokine Immunoassay (ELISA): Quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 in the culture supernatant using specific ELISA kits according to the manufacturer's instructions.[4]

  • Data Analysis: Normalize the results to the LPS-treated control group and calculate the percentage of inhibition.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS (NO production) Nucleus->Inflammatory_Mediators upregulates transcription Compound This compound Compound->IKK potential inhibition

Hypothetical Inhibition of the NF-κB Signaling Pathway.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.[3][5][6]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for yeast)

  • This compound

  • Standard antibiotics (positive controls)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Compound Dilutions: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well plate.[3]

  • Inoculation and Incubation: Add the prepared microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, which can be assessed visually or by measuring the optical density at 600 nm.[5][6]

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific enzyme.[7][8][9]

Materials:

  • Purified enzyme of interest (e.g., COX-2)

  • Specific substrate for the enzyme

  • This compound

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of this compound in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well, followed by the different concentrations of this compound. Include a control well with no inhibitor. Incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[9]

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to each well.[7]

  • Reaction Monitoring: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

References

Application Note: Preparation of N-Phenylisonicotinamide Solutions for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the preparation of N-Phenylisonicotinamide solutions for use in various cell culture-based assays. This compound is a nicotinamide analog that is sparingly soluble in water, necessitating the use of an organic solvent for the preparation of stock solutions. This guide outlines the materials, safety precautions, and step-by-step procedures for creating concentrated stock solutions and subsequent working dilutions for experimental use. Additionally, it includes key physicochemical data, considerations for solvent cytotoxicity, and a proposed mechanism of action related to NAD+ biosynthesis pathways.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided below. This information is crucial for accurate preparation of solutions.

PropertyValueReference
Synonyms N-Phenyl-4-pyridinecarboxamide, Isonicotinanilide[1][2]
CAS Number 3034-31-9[1][2]
Molecular Formula C₁₂H₁₀N₂O[2][3]
Molecular Weight 198.22 g/mol [2][4]
Appearance White to off-white / Pale-yellow solid[1][2]
Solubility Sparingly soluble in water; Good solubility in organic solvents.[1]
Storage Temp. Room Temperature, Inert Atmosphere[2]

Materials and Equipment

  • This compound (CAS: 3034-31-9) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free water

  • Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with FBS and antibiotics)

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Analytical balance

  • Vortex mixer

  • Serological pipettes and micropipettes with sterile tips

  • 0.22 µm sterile syringe filters

  • Laminar flow hood (Biological Safety Cabinet Class II)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocols

Protocol 1: Preparation of a 100 mM Concentrated Stock Solution in DMSO

Due to its poor aqueous solubility, a concentrated stock solution of this compound should first be prepared in an organic solvent. DMSO is a common choice for cell culture applications.[5]

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 198.22 g/mol x 1000 mg/g = 19.82 mg

  • Weighing: In a sterile microcentrifuge tube, accurately weigh approximately 19.82 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Inside a laminar flow hood, add 1 mL of cell culture-grade DMSO to the tube containing the powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization:

    • To ensure sterility, filter the 100 mM stock solution through a 0.22 µm sterile syringe filter into a new, sterile, and clearly labeled cryovial.

  • Storage:

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Properly stored, the solution should be stable for several months.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Working solutions are prepared by diluting the concentrated stock solution directly into the complete cell culture medium immediately before use.

Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[5][6] It is imperative to determine the maximum tolerated DMSO concentration for your specific cell line by running a solvent control experiment.

  • Thaw Stock Solution: Thaw one aliquot of the 100 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions to achieve the desired final concentration. The table below provides an example for preparing working solutions from the 100 mM stock.

Final ConcentrationStock Solution (100 mM)Culture Medium VolumeFinal DMSO Conc.
100 µM 1 µL999 µL0.1%
50 µM 0.5 µL999.5 µL0.05%
10 µM 1 µL9999 µL (or 10 µL in 9.99 mL)0.01%
1 µM 0.1 µL999.9 µL (or make a 1:10 intermediate dilution first)0.001%
  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Application to Cells: Mix the working solution gently by pipetting and add it to your cell culture plates for the assay.

Proposed Mechanism of Action & Signaling Pathway

This compound is an analog of nicotinamide (NAM). NAM is a crucial precursor in the NAD+ salvage pathway, which is the primary route for cellular NAD+ biosynthesis.[7] The rate-limiting step in this pathway is catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[8] It is plausible that this compound acts as a modulator of NAMPT activity. Positive allosteric modulators (N-PAMs) of NAMPT have been shown to enhance its catalytic efficiency, leading to increased cellular NAD+ levels.[8] Elevated NAD+ can, in turn, activate NAD+-dependent enzymes such as SIRT1, a sirtuin deacetylase involved in regulating cellular metabolism, stress resistance, and apoptosis.[7]

G cluster_pathway Proposed NAD+ Salvage Pathway Modulation NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN NMN NAD NAD+ NMN->NAD NMNAT SIRT1 SIRT1 Activation NAD->SIRT1 Cofactor Cellular_Effects Cellular Effects (Metabolism, Survival) SIRT1->Cellular_Effects NAMPT->NMN Catalysis NPIA This compound NPIA->NAMPT Modulation?

Caption: Proposed signaling pathway influenced by this compound.

Workflow for Solution Preparation and Cell Treatment

The following diagram illustrates the overall workflow from powder to cell treatment.

G start Start: This compound Powder weigh 1. Weigh Powder start->weigh dissolve 2. Dissolve in DMSO weigh->dissolve stock 3. Create 100 mM Stock Solution dissolve->stock store Store at -20°C stock->store dilute 4. Dilute Stock in Culture Medium stock->dilute working 5. Prepare Final Working Solutions dilute->working control Prepare Vehicle Control (DMSO) dilute->control treat 6. Treat Cells working->treat control->treat assay 7. Perform Assay treat->assay

Caption: Experimental workflow for preparing and using this compound.

References

Application Notes and Protocols for the Analytical Characterization of N-Phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Phenylisonicotinamide is a compound of interest in pharmaceutical and chemical research. Its complete characterization is essential for quality control, drug development, and regulatory purposes. This document provides detailed application notes and experimental protocols for a suite of analytical techniques crucial for elucidating the structure, purity, and physicochemical properties of this compound. The methodologies are designed for researchers, scientists, and drug development professionals.

Chromatographic Analysis: Purity and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from impurities or related substances.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is a powerful technique for determining the purity of this compound. The method separates compounds based on their hydrophobicity. By using a C18 column, this compound can be effectively separated from polar and non-polar impurities. UV detection is suitable due to the aromatic nature of the molecule, with a strong absorbance around 260-285 nm.[1] This method is essential for quality control in manufacturing and for stability testing of formulations.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 50 µg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of 0.1% ortho-phosphoric acid in water and Methanol (30:70 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 285 nm.[1]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The retention time serves as an identifier for the compound under the specified conditions.

Data Presentation:

ParameterExpected ValuePurpose
Retention Time (t_R)~3.5 - 5.0 minIdentification
Peak AreaProportional to concentrationQuantification
Purity (%)> 99.0% (for pure substance)Quality Control
Tailing Factor0.9 - 1.5Peak Symmetry
Theoretical Plates> 2000Column Efficiency

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection (285 nm) analysis2->analysis3 data1 Generate Chromatogram analysis3->data1 data2 Integrate Peaks data1->data2 data3 Calculate Purity data2->data3

Caption: Workflow for purity analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a highly sensitive and specific technique used for the identification and quantification of volatile and semi-volatile compounds. For this compound, this method can confirm its identity through its characteristic mass spectrum and determine the presence of any volatile impurities. Due to the relatively high polarity and molecular weight, a high-temperature column and appropriate temperature programming are necessary.[2]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or methanol.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 10 min.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.[2]

  • Data Analysis: Identify the compound by matching its mass spectrum with a reference library (e.g., NIST) and its retention time.

Data Presentation:

ParameterExpected ValuePurpose
Retention Time (t_R)Compound-specificIdentification
Molecular Ion (M+)m/z 212Molecular Weight Confirmation
Key Fragment Ionsm/z 106, 78, 77Structural Elucidation

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve Sample in Dichloromethane gc1 Inject Sample prep->gc1 gc2 Vaporization gc1->gc2 gc3 Separation in Capillary Column gc2->gc3 ms1 Ionization (EI) gc3->ms1 ms2 Mass Analysis ms1->ms2 ms3 Detection ms2->ms3 data Generate Mass Spectrum & Identify Compound ms3->data

Caption: Workflow for the identification of this compound by GC-MS.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[3] ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, distinct signals are expected for the protons and carbons of the phenyl and pyridine rings, as well as the amide linkage.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-64.

    • Spectral Width: -2 to 12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024-4096.

    • Spectral Width: 0 to 200 ppm.

    • Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Analysis: Assign peaks based on their chemical shift (δ), integration (for ¹H), and splitting patterns.

Data Presentation:

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.4 s 1H Amide N-H
~8.8 d 2H Pyridine H-2, H-6
~7.9 d 2H Pyridine H-3, H-5
~7.7 d 2H Phenyl H-2', H-6'
~7.4 t 2H Phenyl H-3', H-5'

| ~7.1 | t | 1H | Phenyl H-4' |

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~164 Amide C=O
~150 Pyridine C-2, C-6
~142 Pyridine C-4
~139 Phenyl C-1'
~129 Phenyl C-3', C-5'
~124 Phenyl C-4'
~121 Pyridine C-3, C-5

| ~120 | Phenyl C-2', C-6' |

Logical Flow for NMR Structural Confirmation

NMR_Logic cluster_input Input cluster_nmr NMR Experiment cluster_data Spectral Data cluster_output Output sample This compound Sample H1_NMR ¹H NMR sample->H1_NMR C13_NMR ¹³C NMR sample->C13_NMR H1_Data Chemical Shifts Integration Coupling H1_NMR->H1_Data C13_Data Chemical Shifts C13_NMR->C13_Data structure Confirmed Molecular Structure H1_Data->structure C13_Data->structure

Caption: Logical diagram showing how NMR data confirms molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amide, the C=O of the amide, C-N stretching, and vibrations associated with the aromatic phenyl and pyridine rings.[4]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: An FT-IR spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Identify the absorption bands and assign them to the corresponding functional group vibrations.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium-StrongN-H Stretch (Amide)
~3050Medium-WeakAromatic C-H Stretch
~1660StrongC=O Stretch (Amide I)
~1595StrongC=C Stretch (Pyridine Ring)
~1530StrongN-H Bend (Amide II)
~1390MediumC-N Stretch
~750, ~690StrongC-H Out-of-plane Bend (Aromatic)

Experimental Workflow for FT-IR Analysis

FTIR_Workflow prep Prepare Sample (KBr Pellet or ATR) analysis Acquire Spectrum (4000-400 cm⁻¹) prep->analysis process Generate IR Spectrum analysis->process assign Assign Peaks to Functional Groups process->assign

Caption: Workflow for functional group analysis by FT-IR spectroscopy.

UV-Visible Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, with its conjugated system of aromatic rings and the carbonyl group, is expected to exhibit distinct absorption maxima (λ_max) in the UV region, typically corresponding to π→π* and n→π* transitions.[5]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength Range: 200 - 400 nm.

    • Blank: Use the same solvent as used for the sample.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Data Presentation:

ParameterExpected ValueAssociated Transition
λ_max 1~220 nmπ→π* (Pyridine)
λ_max 2~265 nmπ→π* (Conjugated System)

Experimental Workflow for UV-Vis Analysis

UVVis_Workflow prep Prepare Dilute Solution in Ethanol blank Run Solvent Blank prep->blank scan Scan Sample (200-400 nm) blank->scan result Determine λ_max scan->result

Caption: Workflow for determining absorption maxima using UV-Vis spectroscopy.

Thermal Analysis: Stability and Phase Transitions

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Application Note: TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperature.[6] DSC measures the heat flow associated with thermal transitions, allowing for the determination of the melting point and enthalpy of fusion.[7] Together, these techniques provide a comprehensive thermal profile of this compound.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into an appropriate TGA or DSC pan (typically aluminum).

  • Instrumentation: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.

  • TGA Parameters:

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • DSC Parameters:

    • Temperature Range: 25 °C to 200 °C (or above the expected melting point).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Data Analysis: From the TGA curve, determine the onset of decomposition. From the DSC thermogram, determine the peak temperature of the melting endotherm.

Data Presentation:

TechniqueParameterExpected ValuePurpose
TGAOnset of Decomposition (T_d)> 200 °CThermal Stability
TGAResidual Mass @ 600 °C< 1%Volatility/Decomposition Profile
DSCMelting Point (T_m)Compound-specificIdentification & Purity
DSCEnthalpy of Fusion (ΔH_f)Compound-specificCrystallinity

Logical Flow of Thermal Analysis

Thermal_Analysis_Logic cluster_tga TGA cluster_dsc DSC sample This compound Sample tga_exp Heat Sample (N₂ Atmosphere) sample->tga_exp dsc_exp Heat Sample (N₂ Atmosphere) sample->dsc_exp tga_data Measure Weight Loss vs. Temp tga_exp->tga_data tga_result Determine Decomposition Temp (T_d) tga_data->tga_result thermal_profile Comprehensive Thermal Profile tga_result->thermal_profile dsc_data Measure Heat Flow vs. Temp dsc_exp->dsc_data dsc_result Determine Melting Point (T_m) dsc_data->dsc_result dsc_result->thermal_profile

Caption: Logical diagram showing TGA and DSC for thermal profiling.

Structural Analysis: Solid-State Confirmation

Single-Crystal X-ray Diffraction

Application Note: Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is the gold standard for structural confirmation, assuming a suitable single crystal can be grown.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: Mount a single crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data.

  • Data Analysis: Analyze the final refined structure to determine precise bond lengths, angles, and crystal packing information.

Data Presentation:

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.2
c (Å)18.1
β (°)95.5
Volume (ų)980
Z (molecules/unit cell)4

Experimental Workflow for X-ray Crystallography

XRay_Workflow step1 Grow Single Crystal step2 Mount Crystal & Collect Diffraction Data step1->step2 step3 Process Data step2->step3 step4 Solve & Refine Structure step3->step4 step5 Obtain 3D Molecular Structure step4->step5

Caption: Workflow for 3D structure determination by X-ray crystallography.

References

Application Notes and Protocols: Purification of N-Phenylisonicotinamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylisonicotinamide is a versatile building block in medicinal chemistry, recognized for its presence in various pharmacologically active compounds. The purity of this reagent is paramount for the synthesis of downstream targets and for obtaining reliable biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed step-by-step guide for the purification of this compound by recrystallization, focusing on a proven solvent system and offering insights into alternative solvent choices.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) and are subsequently separated by filtration.

Data Presentation: Solvent Selection for this compound Recrystallization

Solvent SystemSuitability for this compound RecrystallizationRationale & Expected Observations
Ethyl Acetate / Hexane Highly Recommended This compound has good solubility in hot ethyl acetate and is poorly soluble in hexane. A mixture (e.g., 60:40 ethyl acetate:hexane) provides a medium in which the compound is soluble when hot but crystallizes out efficiently upon cooling. This system has been demonstrated to yield high-purity crystals with a significant recovery rate.
Ethanol Potentially SuitableAs a polar protic solvent, ethanol is a good candidate for dissolving polar compounds like amides, especially when heated. Its suitability would depend on the solubility of this compound at room temperature; if it is too soluble, recovery yields may be low.
Acetone Potentially SuitableAcetone is a polar aprotic solvent that can be effective for recrystallizing amides. Its lower boiling point allows for easy removal after filtration. Similar to ethanol, the solubility at room temperature needs to be assessed to ensure good crystal recovery.
Acetonitrile Potentially SuitableAcetonitrile is another polar aprotic solvent that often gives good results for the recrystallization of amides.[1] Its effectiveness would need to be determined by assessing the solubility profile of this compound at different temperatures.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using a proven recrystallization solvent system.

Protocol 1: Recrystallization using Ethyl Acetate and Hexane

This protocol is based on a documented successful purification of this compound.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc), reagent grade

  • n-Hexane, reagent grade

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway).

    • Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry.

    • Gently heat the mixture with stirring using a heating mantle or hot plate.

    • Continue to add ethyl acetate portion-wise until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization of the product. Use a pre-heated funnel and receiving flask.

  • Inducing Crystallization:

    • Remove the flask from the heat source.

    • Slowly add n-hexane to the hot ethyl acetate solution with gentle swirling. Continue adding hexane until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

    • If excessive precipitation occurs, add a small amount of hot ethyl acetate to redissolve the solid and obtain a clear or slightly turbid solution. A common and effective ratio to start with is approximately 60:40 ethyl acetate to hexane.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane (in the same ratio used for crystallization) to remove any residual soluble impurities from the crystal surfaces.

    • Continue to draw air through the crystals on the filter funnel for a few minutes to partially dry them.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass or drying dish.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point (e.g., 60-80 °C) or in a vacuum desiccator.

Expected Results:

  • Appearance: White to light yellow crystalline solid.

  • Melting Point: 166-168 °C.

  • Yield: A high recovery yield (e.g., up to 99%) can be achieved with careful execution of the protocol.

Mandatory Visualization

The following diagram illustrates the logical workflow of the this compound purification process by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound add_solvent Add minimal hot Ethyl Acetate start->add_solvent dissolve Complete Dissolution add_solvent->dissolve add_antisolvent Add Hexane until turbid dissolve->add_antisolvent cool_rt Slow cool to Room Temperature add_antisolvent->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtration Vacuum Filtration cool_ice->filtration washing Wash with cold EtOAc/Hexane filtration->washing drying Dry Crystals washing->drying end Pure this compound drying->end

Recrystallization Workflow for this compound.

References

Application Notes and Protocols for Designing Novel Analogs Based on the N-Phenylisonicotinamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-Phenylisonicotinamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.[1] Derivatives of this scaffold have shown particular promise as inhibitors of key signaling molecules in cancer, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] These notes provide a comprehensive guide to designing, synthesizing, and evaluating novel analogs based on the this compound core, with a focus on developing potent EGFR inhibitors.

Design Principles for Novel Analogs

The design of novel this compound analogs should be guided by structure-activity relationship (SAR) principles. Analysis of existing data suggests key areas for modification to enhance potency and selectivity.

Key Modification Points:

  • Pyridine Ring: Substitution on the pyridine ring can significantly impact activity. For instance, a bromine atom at the 5-position of the nicotinamide ring has been shown to be crucial for potent EGFR inhibition.

  • Phenyl Ring of the Isonicotinamide: Modifications to this ring can influence binding affinity and pharmacokinetic properties.

  • Amide Linker: While generally conserved, bioisosteric replacement of the amide bond could be explored to modulate stability and cell permeability.

  • N-Phenyl Substituent: The nature and position of substituents on the N-phenyl ring are critical for target engagement. For example, in the case of N-phenylsulfonylnicotinamide derivatives, a 4-chlorophenylsulfonyl group was found to be highly effective.[2]

Data Presentation: Quantitative Analysis of this compound Analogs

The following table summarizes the biological activity of selected this compound derivatives, providing a basis for SAR analysis and the design of new analogs.

Compound IDStructureTargetAssayIC50/EC50 (µM)Cell Line
1 This compound----
2 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideEGFR TKKinase Assay0.09-
2 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide-Proliferation0.07MCF-7

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (Compound 2)

This protocol describes a two-step synthesis of the potent EGFR inhibitor, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide.

Step 1: Synthesis of 5-bromonicotinoyl chloride

  • Materials: 5-bromonicotinic acid, thionyl chloride, anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 5-bromonicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide

  • Materials: 5-bromonicotinoyl chloride, 4-chlorophenylsulfonamide, triethylamine, anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-chlorophenylsulfonamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add a solution of 5-bromonicotinoyl chloride (1.1 eq) in anhydrous DCM dropwise to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide.

Protocol 2: In Vitro EGFR Tyrosine Kinase Assay

This protocol outlines a method to evaluate the inhibitory activity of synthesized analogs against EGFR tyrosine kinase. A commercially available ADP-Glo™ Kinase Assay kit can be utilized for this purpose.

  • Materials: Recombinant human EGFR kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, synthesized inhibitor compounds, ADP-Glo™ Kinase Assay kit (Promega), 96-well plates.

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, BSA, and DTT.

    • In a 96-well plate, add the reaction buffer, the substrate peptide, and the desired concentration of the inhibitor compound dissolved in DMSO.

    • Add the recombinant EGFR kinase to initiate the reaction.

    • Add ATP to the wells to start the kinase reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the anti-proliferative effects of the synthesized analogs on a cancer cell line, such as MCF-7.

  • Materials: MCF-7 cells, DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin, synthesized inhibitor compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates.

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO, final DMSO concentration should be <0.1%) for 72 hours. Include a vehicle control (DMSO only).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Activation Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAS RAS Grb2_SOS->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Proliferation Inhibitor This compound Analog Inhibitor->EGFR Inhibition Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials: 5-bromonicotinic acid & 4-chlorophenylsulfonamide Synth Two-Step Synthesis Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify Analogs Library of this compound Analogs Purify->Analogs Kinase_Assay EGFR Tyrosine Kinase Assay Analogs->Kinase_Assay Cell_Assay Cell Proliferation Assay (MCF-7) Analogs->Cell_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase SAR Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell IC50_Cell->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Phenylisonicotinamide and improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically formed from isonicotinic acid and aniline, can stem from several factors. The primary reasons include inefficient activation of the carboxylic acid, poor nucleophilicity of aniline, unfavorable reaction conditions, or inadequate purification.

To improve the yield, consider the following troubleshooting steps:

  • Optimize the Coupling Agent: The choice and amount of coupling agent are critical for activating the carboxylic acid group of isonicotinic acid. Common coupling agents for this type of amide bond formation include carbodiimides (like DCC or EDC) often used with an additive (like HOBt or DMAP), or phosphonium/uronium-based reagents (like BOP, HBTU, or HATU). Experiment with different coupling agents and optimize their stoichiometry.

  • Reaction Conditions: Temperature and reaction time are crucial parameters. While some amidations proceed at room temperature, others may require heating to overcome the activation energy barrier, especially given the moderate nucleophilicity of aniline. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN) are commonly used. The solubility of starting materials and intermediates should be a key consideration.

  • Base Addition: The addition of a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to deprotonate the aniline, thereby increasing its nucleophilicity.

Q2: I am observing significant amounts of unreacted starting materials (isonicotinic acid and aniline) in my final product. What should I do?

A2: The presence of unreacted starting materials indicates an incomplete reaction. This can be addressed by:

  • Increasing the Equivalents of Aniline: Using a slight excess of aniline (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion, according to Le Chatelier's principle.

  • Verifying the Quality of Reagents: Ensure that the isonicotinic acid, aniline, and coupling agents are pure and dry. Moisture can hydrolyze the activated intermediate, leading to the regeneration of the starting carboxylic acid.

  • Extending the Reaction Time: As mentioned, monitor the reaction by TLC. If the starting materials are still present after the initially planned duration, extend the reaction time.

Q3: How can I minimize the formation of side products, such as the urea byproduct when using carbodiimide coupling agents?

A3: The formation of N-acylurea is a common side reaction when using carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC). To minimize this:

  • Use of Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) can suppress the formation of the N-acylurea byproduct by forming a more stable activated ester intermediate, which then reacts with the amine.

  • Purification: The urea byproduct is often insoluble in common organic solvents like dichloromethane or ethyl acetate and can be removed by filtration.

Q4: What are the recommended purification strategies for this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Crystallization: If the product is a solid and has suitable solubility properties, recrystallization from an appropriate solvent system is an effective method for purification.

  • Column Chromatography: For small-scale reactions or to separate closely related impurities, column chromatography on silica gel is the most common and effective method. A gradient of ethyl acetate in hexanes is a typical eluent system.

  • Acid-Base Extraction: An aqueous work-up with a dilute acid (e.g., 1M HCl) will remove unreacted aniline and other basic impurities. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove unreacted isonicotinic acid.

Quantitative Data Summary

The following tables summarize typical reaction conditions and their impact on the yield of this compound. These are representative data and may require further optimization for specific laboratory conditions.

Table 1: Effect of Coupling Agent on Yield

EntryCoupling Agent (equiv.)Additive (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1DCC (1.1)-TEA (1.5)DCM251265
2DCC (1.1)HOBt (1.1)TEA (1.5)DCM251285
3EDC (1.2)DMAP (0.1)-DMF251090
4HATU (1.2)-DIPEA (2.0)ACN25695

Table 2: Optimization of Reaction Conditions with DCC/HOBt

EntryAniline (equiv.)Temperature (°C)Time (h)SolventYield (%)
11.02512DCM80
21.22512DCM85
31.2408DCM88
41.22524DCM87
51.22512DMF91

Experimental Protocols

General Protocol for the Synthesis of this compound using DCC/HOBt:

  • To a solution of isonicotinic acid (1.0 eq) and HOBt (1.1 eq) in dry DCM (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.2 eq) and triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in dry DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow start Start reagents 1. Combine Isonicotinic Acid, HOBt, Aniline, and TEA in DCM start->reagents cooling 2. Cool to 0°C reagents->cooling dcc_addition 3. Add DCC solution dropwise cooling->dcc_addition reaction 4. Stir at Room Temperature (12-24h) dcc_addition->reaction monitoring 5. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 6. Filter DCU, Aqueous Work-up monitoring->workup Reaction Complete purification 7. Purify by Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield? check_coupling Optimize Coupling Agent (e.g., HATU, EDC/DMAP) low_yield->check_coupling Yes check_conditions Adjust Reaction Conditions (Temp, Time, Solvent) low_yield->check_conditions Yes check_reagents Verify Reagent Purity and Stoichiometry low_yield->check_reagents Yes incomplete_reaction Incomplete Reaction? (Starting Material Present) check_reagents->incomplete_reaction increase_aniline Increase Equivalents of Aniline incomplete_reaction->increase_aniline Yes extend_time Extend Reaction Time incomplete_reaction->extend_time Yes side_products Side Products Observed? incomplete_reaction->side_products No use_additive Use Additive (e.g., HOBt with DCC) side_products->use_additive Yes purification_issue Optimize Purification (Chromatography, Recrystallization) side_products->purification_issue No use_additive->purification_issue

Caption: Troubleshooting guide for improving this compound yield.

amidation_pathway cluster_activation Carboxylic Acid Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation isonicotinic_acid Isonicotinic Acid R-COOH activated_intermediate Activated Intermediate O-Acylisourea isonicotinic_acid->activated_intermediate coupling_agent Coupling Agent e.g., DCC coupling_agent->activated_intermediate tetrahedral_intermediate Tetrahedral Intermediate activated_intermediate->tetrahedral_intermediate aniline Aniline Ar-NH2 aniline->tetrahedral_intermediate product This compound R-CONH-Ar tetrahedral_intermediate->product byproduct Byproduct e.g., DCU tetrahedral_intermediate->byproduct

Caption: Simplified reaction pathway for DCC-mediated amidation.

common side products in N-Phenylisonicotinamide synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenylisonicotinamide.

Troubleshooting Guide

This guide addresses common issues related to side products encountered during the synthesis of this compound and provides detailed protocols for their removal.

Issue 1: Presence of a Water-Soluble Impurity Acidic to Litmus.

Question: After my reaction work-up, I notice a significant amount of a water-soluble impurity that is acidic. What is this and how can I remove it?

Answer:

This impurity is likely isonicotinic acid , a common side product resulting from the hydrolysis of the starting material, isonicotinoyl chloride. This occurs if moisture is present in the reaction environment.

Removal Protocol: Selective Extraction

A method to remove the contaminating isonicotinic acid involves its separation from the this compound mixture by suspending the mixture in a non-aqueous solvent and treating it with an amine that is non-reactive to the amide product but reactive with the acid to form a soluble salt.[1]

  • Experimental Protocol:

    • Suspend the crude product mixture in a non-aqueous solvent such as benzene, toluene, or cyclohexane.

    • Add a primary or secondary amine (e.g., N-butylamine or diisopropylamine) to the suspension. This amine will react with the isonicotinic acid to form a soluble amine salt.

    • Stir the mixture, allowing the amine salt of isonicotinic acid to dissolve in the non-aqueous solvent.

    • The unreacted this compound, which is insoluble, can then be isolated by filtration.

    • Wash the filtered product with a fresh portion of the non-aqueous solvent to remove any remaining traces of the dissolved amine salt.

An alternative patented method for separating nicotinic and isonicotinic acids involves forming their calcium salts in an aqueous alcohol solution, where the calcium salt of the desired product may have different solubility.[2]

Issue 2: Presence of a Basic Impurity with a Characteristic Odor.

Question: My crude product has a distinct "amine" smell and analysis indicates the presence of a basic impurity. What is it and how do I get rid of it?

Answer:

This is most likely unreacted aniline , a common impurity, especially when an excess of aniline is used to drive the amidation reaction to completion.

Removal Protocol: Acidic Wash

Excess aniline can be effectively removed by washing the reaction mixture with a dilute aqueous acid solution.[3] The aniline, being basic, will be protonated to form a water-soluble anilinium salt, which can then be easily separated in the aqueous layer.

  • Experimental Protocol:

    • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic solution with 1M or 2M aqueous hydrochloric acid (HCl).[3]

    • Separate the aqueous layer.

    • Repeat the acidic wash one or two more times to ensure complete removal of aniline.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Issue 3: Presence of a High Molecular Weight, Less Polar Impurity.

Question: My analysis shows an impurity that is less polar than my desired product and has a higher molecular weight. What could this be?

Answer:

This could be N,N-diisonicotinoyl aniline , a diacylated byproduct. This can form when two molecules of isonicotinoyl chloride react with one molecule of aniline. This is more likely to occur if the isonicotinoyl chloride is added too quickly or if there is a high localized concentration of the acylating agent.

Removal Protocol: Column Chromatography or Recrystallization

  • Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Elute the column with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate), gradually increasing the polarity. The less polar diacylated product should elute before the more polar this compound.

  • Recrystallization:

    • Choose a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature, while the diacylated impurity has different solubility characteristics. A mixture of ethanol and water is often a good starting point for related nicotinamide compounds.[4]

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to induce crystallization of the desired product.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

Summary of Impurities and Removal Methods

ImpurityCommon CauseIdentificationRemoval Method
Isonicotinic Acid Hydrolysis of isonicotinoyl chlorideWater-soluble, acidicSelective extraction with an amine in a non-aqueous solvent
Unreacted Aniline Excess reagent usedBasic, characteristic odorWashing with dilute aqueous acid (e.g., 1M HCl)
N,N-diisonicotinoyl aniline Diacylation of anilineHigh molecular weight, less polarColumn chromatography or recrystallization

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory synthesis involves the reaction of isonicotinoyl chloride with aniline. This is a nucleophilic acyl substitution reaction where the amino group of aniline attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

Q2: How can I minimize the formation of isonicotinic acid?

A2: To minimize the hydrolysis of isonicotinoyl chloride, it is crucial to carry out the reaction under anhydrous conditions. This includes using dry solvents, flame-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For purity assessment and impurity identification, techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[5][6]

Visualized Workflows

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification IsonicotinoylChloride Isonicotinoyl Chloride Reaction Amidation Reaction IsonicotinoylChloride->Reaction Aniline Aniline Aniline->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct AcidWash Acid Wash CrudeProduct->AcidWash Remove Aniline Extraction Extraction AcidWash->Extraction Remove Isonicotinic Acid Recrystallization Recrystallization / Chromatography Extraction->Recrystallization Remove Diacylated Product PureProduct Pure this compound Recrystallization->PureProduct

Caption: General experimental workflow for the synthesis and purification of this compound.

TroubleshootingLogic Start Impurity Detected in Product CheckProperties Determine Impurity Properties (e.g., acidic, basic, neutral) Start->CheckProperties IsAcidic Acidic Impurity (Isonicotinic Acid) CheckProperties->IsAcidic Acidic IsBasic Basic Impurity (Aniline) CheckProperties->IsBasic Basic IsNeutral Neutral High MW Impurity (Diacylated Aniline) CheckProperties->IsNeutral Neutral RemoveAcid Selective Extraction IsAcidic->RemoveAcid RemoveBase Acid Wash IsBasic->RemoveBase RemoveNeutral Chromatography or Recrystallization IsNeutral->RemoveNeutral End Pure Product RemoveAcid->End RemoveBase->End RemoveNeutral->End

Caption: Troubleshooting logic for identifying and removing common impurities in this compound synthesis.

References

troubleshooting guide for the purification of N-Phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the purification of N-Phenylisonicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities largely depend on the synthetic route employed. For the common synthesis involving the reaction of isonicotinic acid with a chlorinating agent (like thionyl chloride) followed by reaction with aniline, potential impurities include:

  • Unreacted Isonicotinic Acid: Due to incomplete conversion to the acid chloride or incomplete reaction with aniline.

  • Unreacted Aniline: If an excess is used or the reaction does not go to completion.

  • Hydrolysis Product: Isonicotinic acid can be regenerated if the intermediate isonicotinoyl chloride is exposed to moisture.

  • Chlorinated Byproducts: In some cases, chlorination of the pyridine ring can occur as a side reaction, leading to chloro-N-phenylisonicotinamide impurities.[1]

  • Polymeric materials and colored impurities: These can arise from side reactions, especially if the reaction is overheated.

Q2: My purified this compound has a low melting point. What does this indicate?

A2: A low or broad melting point range for your this compound typically indicates the presence of impurities. A pure compound will have a sharp and defined melting point. For this compound, the expected melting point is generally in the range of 166-172°C. The presence of residual starting materials, byproducts, or solvent can depress and broaden the melting point range. Further purification is recommended.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction can be a useful technique. Since this compound contains a basic pyridine nitrogen, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase. This can help separate it from non-basic impurities. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will deprotonate the this compound, allowing it to be re-extracted into an organic solvent. However, care must be taken as the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, especially with heating.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable mobile phase for TLC analysis of this compound on silica gel plates is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. For pyridine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help prevent streaking and give more defined spots.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation Too much solvent was used: The solution is not saturated enough for crystals to form.Boil off some of the solvent to concentrate the solution and allow it to cool again.
Solution cooled too quickly: Rapid cooling can lead to the formation of an oil or very fine, impure crystals.Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
Supersaturated solution: The solution is highly concentrated but lacks nucleation sites for crystal growth.Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound if available.
Product Oiling Out Melting point of the solute is lower than the boiling point of the solvent: The solid melts in the hot solvent instead of dissolving.Use a lower-boiling point solvent or a solvent mixture.
High concentration of impurities: Impurities can interfere with the crystal lattice formation.Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Low Recovery/Yield Product is significantly soluble in the cold recrystallization solvent: A portion of the product remains dissolved in the mother liquor.Cool the solution in an ice bath for a longer period to maximize crystal precipitation. Minimize the amount of cold solvent used to wash the crystals.
Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel.Use a pre-heated funnel and flask for the hot filtration. Keep the solution at or near its boiling point during filtration.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use only a minimal amount of charcoal as it can also adsorb the desired product.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compounds Inappropriate mobile phase polarity: The eluent is either too polar (all compounds elute quickly) or not polar enough (compounds do not move from the baseline).Optimize the mobile phase by performing TLC analysis with different solvent ratios. A good starting point for this compound on silica gel is a mixture of hexane and ethyl acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate.
Peak Tailing or Streaking Interaction of the basic pyridine nitrogen with acidic silica gel: This is a common issue with nitrogen-containing basic compounds.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine (a few drops), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[2]
Compound Stuck on the Column The mobile phase is not polar enough to elute the compound. Gradually increase the polarity of the mobile phase. For a very polar compound like this compound, you may need to add a more polar solvent like methanol to the eluent system (e.g., a gradient of ethyl acetate to ethyl acetate/methanol).
Cracked or Channeled Column Packing Improperly packed column: This leads to poor separation efficiency.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Low Recovery of the Product The product is irreversibly adsorbed onto the silica gel. Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.
The compound is unstable on silica gel. Consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica gel.

Quantitative Data Summary

Parameter Value Purification Method Reference
Melting Point 166-168 °CRecrystallization (EtOAc-hexane)
Melting Point 170-172 °CRecrystallization (Ethanol)
Purity >98%RecrystallizationTypical target
Yield VariableDependent on reaction and purification efficiency

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying this compound that is relatively pure and needs removal of minor impurities.

Materials:

  • Crude this compound

  • Ethanol (or Ethyl Acetate/Hexane solvent system)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or ethyl acetate) to dissolve the solid completely. The solution should be near its boiling point.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol (or hexane if using the EtOAc/hexane system) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

  • Analysis: Determine the melting point and purity (e.g., by TLC or NMR) of the recrystallized product.

Protocol 2: Purification by Column Chromatography

This protocol is recommended when the crude product contains significant amounts of impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate mobile phase composition by running TLC plates of the crude mixture. A good starting point is a 70:30 mixture of hexane:ethyl acetate with 0.5% triethylamine. The desired compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 90:10 hexane:ethyl acetate with 0.5% triethylamine).

    • Pour the slurry into the chromatography column and allow it to pack uniformly. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product:

    • The resulting solid can be further purified by recrystallization if necessary.

    • Characterize the final product to confirm its identity and purity.

Visualizations

Troubleshooting_Purification start Start: Crude this compound assess_purity Assess Purity (TLC, Melting Point) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid is_pure_enough Is purity >95%? is_solid->is_pure_enough Yes column_chromatography Purify by Column Chromatography is_solid->column_chromatography No (Oily) recrystallize Purify by Recrystallization is_pure_enough->recrystallize Yes is_pure_enough->column_chromatography No check_crystals Crystals Formed? recrystallize->check_crystals check_separation Good Separation on TLC? column_chromatography->check_separation check_purity_recryst Check Purity of Crystals check_crystals->check_purity_recryst Yes troubleshoot_recryst Troubleshoot Recrystallization: - Concentrate solution - Scratch flask - Add seed crystal check_crystals->troubleshoot_recryst No check_purity_recryst->column_chromatography Purity Not OK pure_product Pure this compound check_purity_recryst->pure_product Purity OK troubleshoot_recryst->recrystallize troubleshoot_tlc Optimize TLC: - Adjust solvent polarity - Add triethylamine check_separation->troubleshoot_tlc No run_column Run Column & Collect Fractions check_separation->run_column Yes troubleshoot_tlc->column_chromatography check_fractions Analyze Fractions by TLC run_column->check_fractions combine_pure Combine Pure Fractions & Evaporate check_fractions->combine_pure check_purity_column Check Purity of Product combine_pure->check_purity_column check_purity_column->recrystallize Needs further purification check_purity_column->pure_product Purity OK

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow crude_product Crude this compound dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Cool to Crystallize dissolve->cool If no charcoal/insolubles hot_filtration Hot Gravity Filtration (Optional) charcoal->hot_filtration hot_filtration->cool collect_crystals Collect Crystals by Vacuum Filtration cool->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_product Dry Purified Product wash_crystals->dry_product final_product Pure this compound dry_product->final_product

Caption: Experimental workflow for purification by recrystallization.

References

optimizing reaction conditions for the synthesis of N-Phenylisonicotinamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Phenylisonicotinamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The most prevalent methods involve the coupling of isonicotinic acid (or its derivatives) with an aniline. This is typically achieved through two main pathways:

  • Activation of the carboxylic acid: The isonicotinic acid is converted into a more reactive species, such as an acyl chloride or anhydride, which then reacts with the aniline. Common activating agents include thionyl chloride (SOCl₂) and oxalyl chloride.

  • Use of coupling reagents: A coupling agent is used to facilitate the amide bond formation in a one-pot reaction between the isonicotinic acid and the aniline. Widely used coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often with additives like HOBt (1-Hydroxybenzotriazole), and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1]

Q2: My aniline derivative is electron-deficient and the reaction is sluggish. What should I do?

A2: Electron-deficient anilines have reduced nucleophilicity, which can significantly slow down or even prevent the reaction. To overcome this, consider the following strategies:

  • Use a more powerful coupling reagent: Reagents like HATU are known to be highly efficient and are often successful with challenging substrates, including sterically hindered or electron-poor amines.[2][3]

  • Switch to the acyl chloride method: Converting the isonicotinic acid to its acyl chloride creates a much more electrophilic partner for the weakly nucleophilic aniline.

  • Increase the reaction temperature: Carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential side reactions or decomposition.

  • Add a catalyst: In some protocols, particularly with EDC, adding a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) can accelerate the reaction by forming a highly reactive acyliminium ion intermediate.[1]

Q3: How do I choose the right solvent and base for my reaction?

A3: Solvent and base selection is critical for reaction success.

  • Solvents: Aprotic solvents are generally preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are very common.[4] DMF can be particularly useful for dissolving all reaction components and often facilitates reactions with less reactive partners. More environmentally friendly alternatives like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) have also been shown to be effective in many cases.[5]

  • Bases: A non-nucleophilic organic base is typically required to neutralize any acid generated during the reaction (e.g., HCl from EDC hydrochloride or generated during the activation step) and to deprotonate the amine. N,N-Diisopropylethylamine (DIPEA) is a very common choice due to its steric bulk, which prevents it from competing as a nucleophile.[2][3] Triethylamine (TEA) is another option.

Q4: What are the common side reactions and how can I minimize them?

A4: Potential side reactions include:

  • Anhydride formation: The activated carboxylic acid can react with another molecule of isonicotinic acid to form an anhydride, which may or may not react with the amine. Using the correct stoichiometry and adding the aniline promptly after the activation step can minimize this.

  • Racemization: If your starting materials are chiral, racemization can be a concern, especially with harsher activation methods or prolonged reaction times at elevated temperatures. Using coupling reagents with additives like HOBt or HOAt (as in HATU) is known to suppress racemization.[6]

  • Reaction with the coupling reagent: Some coupling reagents, if used in large excess, can react with the N-terminal amine, capping it and preventing further reaction.[6]

Q5: What is the best way to purify my this compound product?

A5: Purification typically involves a standard aqueous workup followed by either recrystallization or column chromatography.

  • Workup: After the reaction, a wash with a dilute acid (like 1N HCl) removes unreacted amine and basic byproducts. A wash with a dilute base (like saturated NaHCO₃) removes unreacted carboxylic acid. A final brine wash helps to remove water from the organic layer.[7]

  • Recrystallization: If the product is a solid with suitable solubility properties (soluble in a hot solvent and insoluble in the same cold solvent), recrystallization is an excellent method for obtaining high-purity material.[8][9] Common solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is not effective or if the product is an oil, flash column chromatography on silica gel is the standard method for purification. A gradient of ethyl acetate in hexanes is a common eluent system.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
EDC/HOBt CarbodiimideModerateCost-effective; water-soluble byproducts are easily removed during workup.[6]Generally lower reactivity than onium salts; may require longer reaction times.[10]
DCC/HOBt CarbodiimideModerateInexpensive and effective for solution-phase synthesis.Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove completely.[6]
HATU Uronium/AminiumVery HighHigh reactivity, rapid kinetics, low racemization rates, effective for difficult couplings.[2][10]Higher cost compared to carbodiimides.[10]
HBTU Uronium/AminiumHighGood balance of reactivity and cost; reliable for standard couplings.[10]Can be less effective than HATU for highly hindered substrates.
PyBOP PhosphoniumHighHigh coupling efficiency; avoids carcinogenic byproducts associated with older phosphonium reagents.[10]Can be less effective for highly sterically hindered couplings compared to HATU.[10]

Note: Reactivity and yield can be highly dependent on the specific substrates, solvent, and base used.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This two-step method involves the initial formation of isonicotinoyl chloride followed by reaction with aniline.

Step 1: Formation of Isonicotinoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid (1.0 eq.).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq.) dropwise at 0 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly warm the mixture to room temperature and then heat to reflux (approx. 75-80 °C) for 2-4 hours, or until the evolution of gas ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude isonicotinoyl chloride is often used directly in the next step.

Step 2: Amide Bond Formation

  • Dissolve the crude isonicotinoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve aniline (1.0 eq.) and a non-nucleophilic base like triethylamine or DIPEA (1.2 eq.) in the same anhydrous solvent.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Slowly add the isonicotinoyl chloride solution to the aniline solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup and purification by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of this compound using HATU

This method is highly efficient and suitable for a wide range of derivatives, including those with sensitive functional groups or electron-deficient anilines.

  • To a dry round-bottom flask under an inert atmosphere, add isonicotinic acid (1.0 eq.), aniline (1.1 eq.), and HATU (1.1 eq.).[3]

  • Dissolve the solids in an anhydrous aprotic solvent, such as DMF.

  • Stir the mixture at room temperature to ensure dissolution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq.), dropwise to the reaction mixture.[3]

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with dilute acid, dilute base, and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_purification_options prep_reagents Combine Isonicotinic Acid (1.0 eq) and Aniline (1.1 eq) add_solvent Dissolve in Anhydrous Solvent (e.g., DMF, DCM) prep_reagents->add_solvent add_coupling Add Coupling Reagent (e.g., HATU, 1.1 eq) prep_reagents->add_coupling cool Cool to 0 °C add_coupling->cool add_base Add Base (e.g., DIPEA, 2.0 eq) cool->add_base stir Stir at Room Temperature (1-12 h) add_base->stir monitor Monitor by TLC / LC-MS stir->monitor quench Quench Reaction (e.g., add H₂O or sat. NH₄Cl) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry (e.g., Na₂SO₄) & Concentrate wash->dry purify Purify Product dry->purify recrystallization Recrystallization purify->recrystallization chromatography Column Chromatography purify->chromatography

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_guide start Reaction Issue: Low or No Product Yield check_sm Are Starting Materials Consumed? start->check_sm sm_remain Starting Materials Remain check_sm->sm_remain No sm_consumed Starting Materials Consumed check_sm->sm_consumed Yes increase_temp Option 1: Increase Temperature sm_remain->increase_temp stronger_reagent Option 2: Use Stronger Coupling Reagent (e.g., HATU) sm_remain->stronger_reagent acyl_chloride Option 3: Switch to Acyl Chloride Method sm_remain->acyl_chloride check_reagents Option 4: Check Reagent Quality & Dryness sm_remain->check_reagents check_side_products Any Major Side Products by TLC/LC-MS? sm_consumed->check_side_products side_products Yes, Side Products Observed check_side_products->side_products Yes no_side_products No, Product Seems Lost check_side_products->no_side_products No optimize_conditions Optimize Conditions: - Lower Temperature - Check Stoichiometry - Change Solvent/Base side_products->optimize_conditions workup_issue Investigate Workup/Purification: - Check pH of washes - Product water soluble? - Product unstable on silica? no_side_products->workup_issue

Caption: Troubleshooting decision tree for optimizing reaction conditions.

References

Technical Support Center: N-Phenylisonicotinamide Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of N-Phenylisonicotinamide during storage. It includes a troubleshooting guide for common issues, frequently asked questions, and detailed experimental protocols for stability assessment.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of N--Phenylisonicotinamide.

Issue Possible Cause Recommended Action
Discoloration of the compound (e.g., yellowing or browning) Exposure to light (photodegradation) or high temperatures.Store the compound in an amber or opaque container, protected from light. Ensure storage is at the recommended temperature.
Changes in physical appearance (e.g., clumping, melting) High humidity leading to moisture absorption, or storage at a temperature close to the compound's melting point.Store in a tightly sealed container with a desiccant. Store at a controlled room temperature, well below its melting point of 166-168°C.
Unexpected peaks in analytical tests (e.g., HPLC, GC-MS) Chemical degradation due to hydrolysis, oxidation, or thermal stress.[1][2]Review storage conditions. Perform forced degradation studies to identify potential degradation products.[2]
Decreased potency or altered biological activity Significant degradation of the active pharmaceutical ingredient (API).Re-test the purity of the compound. If degradation is confirmed, discard the batch and review storage and handling procedures.
Inconsistent experimental results Inhomogeneous degradation within the stored batch.Ensure the entire batch has been stored under uniform conditions. Gently mix the compound before taking a sample for experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. Specifically:

  • Temperature: Controlled room temperature (2-8°C for long-term storage is ideal). Avoid exposure to high temperatures.[3]

  • Humidity: Store in a tightly sealed container, preferably with a desiccant, to protect from moisture, as amides can be susceptible to hydrolysis under certain conditions.[3][4]

  • Light: Use an amber or opaque container to protect the compound from light to prevent potential photodegradation.[5]

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure of this compound (an aromatic amide), the most probable degradation pathways include:

  • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield isonicotinic acid and aniline. While amides are generally more stable to hydrolysis than esters, this can be a concern with prolonged exposure to moisture.[4]

  • Photodegradation: Aromatic compounds can be sensitive to light, which can induce degradation.[5]

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.[7]

  • Oxidation: The phenyl and pyridine rings, as well as the amide linkage, could be susceptible to oxidation.[6]

Q3: How can I detect degradation in my sample of this compound?

A3: Degradation can be detected through a combination of physical observation and analytical techniques:

  • Visual Inspection: Look for changes in color or physical state.

  • Analytical Methods: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin Layer Chromatography (TLC) can be used to assess the purity of the compound and identify any degradation products. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[8]

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the provided search results, based on its structure, the primary hydrolysis products would be isonicotinic acid and aniline. Other degradation products could arise from oxidation or photolytic reactions. Forced degradation studies are recommended to identify potential degradation products under specific stress conditions.[2]

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions, based on general principles of API stability testing.[9][10][11] This data is for illustrative purposes to guide experimental design.

Condition Duration Parameter Specification Result
Long-Term Storage (25°C/60% RH) 12 monthsAssay (%)98.0 - 102.099.5
AppearanceWhite to off-white powderConforms
Degradation Products (%)≤ 0.50.2
Accelerated Storage (40°C/75% RH) 6 monthsAssay (%)98.0 - 102.098.2
AppearanceWhite to off-white powderSlight yellowing
Degradation Products (%)≤ 1.00.8
Forced Degradation (Acid Hydrolysis, 0.1 M HCl, 60°C) 24 hoursAssay (%)Report85.3
Major Degradant (%)Report12.1 (Isonicotinic Acid)
Forced Degradation (Oxidative, 3% H₂O₂, RT) 24 hoursAssay (%)Report92.7
Major Degradant (%)Report5.4 (Unidentified)
Forced Degradation (Photostability, ICH Q1B) 1.2 million lux hoursAssay (%)Report97.1
AppearanceWhite to off-white powderSlight discoloration

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions as recommended by ICH guidelines.[1][9]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-treated sample in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[5]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, dissolve the sample in methanol to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

Visualizations

G Troubleshooting Workflow for this compound Degradation start Degradation Suspected visual_inspection Visual Inspection (Color, Physical State) start->visual_inspection analytical_testing Analytical Testing (e.g., HPLC, Purity) start->analytical_testing no_change No Visible Change visual_inspection->no_change No change_detected Change Detected (e.g., Discoloration, Impurities) visual_inspection->change_detected Yes acceptable Within Specification analytical_testing->acceptable Yes unacceptable Out of Specification analytical_testing->unacceptable No no_change->analytical_testing quarantine Quarantine Batch Investigate Further change_detected->quarantine review_storage Review Storage Conditions (Temp, Light, Humidity) corrective_action Implement Corrective Actions (e.g., Improve Storage) review_storage->corrective_action quarantine->review_storage release Release for Use acceptable->release unacceptable->quarantine discard Discard Batch corrective_action->discard

Caption: Troubleshooting workflow for suspected degradation of this compound.

G Potential Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis photodegradation Photodegradation (Light) parent->photodegradation oxidation Oxidation (O₂) parent->oxidation thermal Thermal Degradation (Heat) parent->thermal product1 Isonicotinic Acid + Aniline hydrolysis->product1 product2 Photolytic Products photodegradation->product2 product3 Oxidized Products oxidation->product3 product4 Thermal Degradants thermal->product4

References

Technical Support Center: Scale-Up of N-Phenylisonicotinamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of N-Phenylisonicotinamide production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, focusing on the common amidation reaction between isonicotinic acid (or its activated derivatives) and aniline.

Problem/Observation Potential Cause(s) Recommended Action(s)
Low Reaction Yield 1. Inefficient Amide Coupling: The chosen coupling reagent may not be effective at a larger scale. 2. Poor Solubility of Reactants: Reactants may not be fully dissolved at higher concentrations, leading to incomplete reaction. 3. Side Reactions: Formation of byproducts such as N-acylurea (with carbodiimide reagents) or degradation of starting materials.[1] 4. Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.1. Optimize Coupling Agent: Evaluate alternative coupling agents. For example, moving from a lab-scale reagent like DCC to a more soluble one like DIC can be beneficial in solid-phase synthesis.[1] Consider using phosphonium-based reagents like PyBOP for difficult couplings. 2. Solvent Screening: Test different solvents or solvent mixtures to ensure complete dissolution of isonicotinic acid and aniline at the target concentration. 3. Control Reaction Temperature: Run the reaction at the optimal temperature to minimize side reactions. Overheating can lead to decomposition. 4. Improve Agitation: Ensure the reactor's agitation speed and impeller design are suitable for the reaction volume to maintain a homogeneous mixture.
Product Purity Issues 1. Unreacted Starting Materials: Incomplete reaction leaving residual isonicotinic acid or aniline. 2. Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) from DCC is often difficult to remove completely.[1] 3. Formation of Side-Products: Such as the reaction of the activated isonicotinic acid with itself to form an anhydride.1. Stoichiometry Adjustment: A slight excess of one reactant (typically the more easily removed one) can drive the reaction to completion. 2. Purification Method Optimization: Develop a robust purification protocol. Recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) is often effective.[2][3] If impurities are persistent, column chromatography may be necessary, though it is less ideal for large-scale production. 3. Work-up Procedure: Implement an effective aqueous wash to remove water-soluble impurities and byproducts. A wash with a mild base (e.g., sodium bicarbonate solution) can remove unreacted isonicotinic acid.[3]
Difficult Product Isolation/Filtration 1. Fine Particle Size: The product may precipitate as very fine particles that clog filters. 2. Oily Product: The product may not crystallize properly and instead separates as an oil. 3. Polymorphism: The product may exist in different crystalline forms, some of which may have poor filtration characteristics.1. Controlled Crystallization: Develop a controlled cooling profile during crystallization to encourage the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote better crystal growth. 2. Solvent Selection for Crystallization: Experiment with different solvent and anti-solvent systems to induce clean crystallization. 3. Polymorph Screening: Conduct a polymorph screen to identify the most stable and easily handleable crystalline form of this compound.
Reaction Exotherm/Runaway Reaction 1. Heat of Reaction: The amidation reaction can be exothermic, and the heat generated may not dissipate efficiently in a large reactor. 2. Addition Rate: Rapid addition of a highly reactive reagent (e.g., isonicotinoyl chloride) can lead to a rapid release of heat.1. Calorimetry Studies: Perform reaction calorimetry at the lab scale to understand the thermal profile of the reaction and determine the heat of reaction. 2. Controlled Reagent Addition: Add the limiting reagent slowly and monitor the internal temperature of the reactor. Implement a cooling system to maintain the desired reaction temperature. 3. Dilution: Running the reaction at a lower concentration can help to manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The most common and scalable method involves the amidation of isonicotinic acid or its activated derivative with aniline. The primary approaches include:

  • Activation of Isonicotinic Acid:

    • Acyl Chloride Formation: Reacting isonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form isonicotinoyl chloride. This is a highly reactive intermediate that readily reacts with aniline.[2][4]

    • In-situ Activation with Coupling Reagents: Using coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP) to activate the carboxylic acid in the presence of aniline.[1]

Q2: How do I choose the right coupling reagent for my scale-up?

A2: The choice of coupling reagent is critical and depends on factors like cost, efficiency, byproduct removal, and safety.

  • Carbodiimides (DCC, DIC, EDC): DCC is inexpensive but forms an insoluble urea byproduct (DCU) that can be difficult to remove at scale.[1] DIC is a liquid and its urea byproduct is more soluble, making it a better choice for some applications. EDC is water-soluble, which simplifies its removal during aqueous work-up.[1]

  • Phosphonium Reagents (PyBOP, PyAOP): These are highly efficient but more expensive. They are often used for more challenging couplings where other reagents fail.

  • A comparison of different coupling agents is provided in the table below.

Q3: What are the key safety considerations when scaling up this compound production?

A3: Key safety considerations include:

  • Thermal Hazards: The amidation reaction can be exothermic. It is crucial to understand the reaction's thermal profile through calorimetry to prevent runaway reactions.

  • Reagent Handling: Reagents like thionyl chloride are corrosive and toxic. Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods) are in place.

  • Solvent Safety: Use of flammable solvents requires appropriate grounding and ventilation to prevent ignition sources.

Q4: How can I control the polymorphic form of this compound during scale-up?

A4: Controlling polymorphism is crucial for ensuring consistent product quality and bioavailability.

  • Crystallization Studies: Conduct thorough crystallization studies to identify different polymorphic forms and the conditions under which they form.

  • Controlled Crystallization: Implement a well-defined and reproducible crystallization process with controlled cooling rates, agitation, and potentially seeding with the desired polymorph.

  • Characterization: Routinely characterize the solid-state form of the product using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy.

Data Presentation

Table 1: Illustrative Comparison of Coupling Agents for this compound Synthesis at Different Scales

Parameter Lab Scale (10 g) Pilot Scale (10 kg)
Coupling Reagent DCC EDC
Yield (%) 8590
Purity (HPLC, %) 9799
Reaction Time (h) 128
Cost per kg of Product ($) LowMedium
Ease of Byproduct Removal ModerateEasy

Note: This table presents illustrative data based on typical outcomes in process chemistry and is intended for comparative purposes.

Experimental Protocols

Illustrative Protocol for Pilot-Scale Synthesis of this compound using EDC

1. Reaction Setup:

  • Charge a 100 L glass-lined reactor with isonicotinic acid (5.0 kg, 40.6 mol) and dichloromethane (DCM, 50 L).

  • Begin agitation and cool the mixture to 0-5 °C using a chiller.

2. Reagent Addition:

  • In a separate vessel, dissolve aniline (3.78 kg, 40.6 mol) in DCM (10 L).

  • Slowly add the aniline solution to the reactor over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 8.5 kg, 44.7 mol) portion-wise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 15 °C.

3. Reaction Monitoring:

  • Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 8-12 hours.

  • Monitor the reaction progress by taking samples for High-Performance Liquid Chromatography (HPLC) analysis until the consumption of isonicotinic acid is complete (<1% remaining).

4. Work-up:

  • Wash the reaction mixture with a 5% aqueous sodium bicarbonate solution (2 x 20 L) to remove unreacted isonicotinic acid and EDC byproducts.

  • Perform a brine wash (20 L).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

5. Product Isolation and Purification:

  • Concentrate the DCM solution under reduced pressure to approximately 20 L.

  • Add ethanol (40 L) and continue to distill to remove the remaining DCM.

  • Cool the ethanol solution to 0-5 °C over 2-3 hours to induce crystallization.

  • Isolate the solid product by filtration and wash the filter cake with cold ethanol (10 L).

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Charge Isonicotinic Acid and Aniline in DCM cooling Cool to 0-5 °C reactants->cooling addition Add EDC Coupling Reagent cooling->addition reaction Stir at Room Temperature addition->reaction monitoring Monitor by HPLC reaction->monitoring wash1 Aqueous NaHCO3 Wash monitoring->wash1 wash2 Brine Wash wash1->wash2 drying Dry with Na2SO4 wash2->drying filtration1 Filter Drying Agent drying->filtration1 concentration Solvent Swap to Ethanol filtration1->concentration crystallization Controlled Cooling concentration->crystallization filtration2 Isolate Product by Filtration crystallization->filtration2 drying_final Vacuum Drying filtration2->drying_final

Caption: Experimental workflow for the scale-up production of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Inefficient Coupling start->cause1 cause2 Poor Solubility start->cause2 cause3 Side Reactions start->cause3 solution1 Change Coupling Agent cause1->solution1 solution2 Screen Solvents cause2->solution2 solution3 Optimize Temperature cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

identifying and removing impurities from crude N-Phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and removal of impurities from crude N-Phenylisonicotinamide.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues
IssuePotential Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling - Insufficient concentration of the product. - Presence of significant impurities inhibiting crystal formation.- Evaporate some of the solvent to increase the concentration and attempt cooling again. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. - If significant impurities are suspected, consider a preliminary purification step like column chromatography.
Product "oils out" instead of crystallizing - The boiling point of the solvent is too high, causing the product to melt rather than dissolve. - The solution is supersaturated, and the product is precipitating too quickly.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the product is more soluble to lower the saturation point, and cool slowly. - Ensure the solution cools slowly to allow for proper crystal lattice formation.
Low recovery of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the filtrate in an ice bath to maximize precipitation. - Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Purified product is still colored - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Column Chromatography Issues
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of product and impurities - Inappropriate solvent system (eluent). - Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate. - Reduce the amount of crude material loaded onto the column.
Product elutes too quickly (high Rf) - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product does not elute from the column (low Rf) - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking of spots on TLC analysis of fractions - The compound is interacting too strongly with the stationary phase. - The sample is too concentrated.- Add a small amount of a polar modifier like triethylamine to the eluent for basic compounds. - Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Based on the common synthesis route from isonicotinic acid and aniline, the primary impurities are likely to be:

  • Unreacted starting materials: Isonicotinic acid and aniline.

  • Byproducts from the activating agent: If thionyl chloride is used to form the acyl chloride intermediate, residual sulfur-containing compounds and hydrochloric acid salts of aniline may be present.

  • Hydrolysis product: Isonicotinic acid can be present if the intermediate isonicotinoyl chloride is exposed to moisture before reacting with aniline.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired product from impurities.

Q3: What is a good solvent system for the recrystallization of this compound?

A3: A mixture of ethyl acetate and hexane is a commonly used and effective solvent system for the recrystallization of this compound. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is then added until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound should form.

Q4: What should I do if my purified product still shows impurities by TLC?

A4: If a single round of purification is insufficient, a second purification step is recommended. For example, if recrystallization was performed first, following up with column chromatography can remove impurities with similar solubility but different polarity.

Data Presentation

The following table summarizes the expected outcomes of different purification methods for crude this compound. Note: These values are estimates and can vary based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity of Crude (%)Expected Purity after Purification (%)Expected Recovery (%)
Recrystallization 80 - 90> 9870 - 85
Column Chromatography 80 - 90> 9960 - 80

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Add hexane to the hot filtrate until the solution becomes slightly turbid. Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Dissolve in hot EtOAc, add Hexane, cool column_chromatography Column Chromatography crude->column_chromatography Adsorb on silica, elute with Hexane/EtOAc gradient pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, HPLC, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC) start->check_purity pure Pure Product check_purity->pure Yes impure Impurities Present check_purity->impure No troubleshoot Consult Troubleshooting Guide impure->troubleshoot repurify Re-purify (alternative method) troubleshoot->repurify repurify->check_purity

Caption: Logical flow for troubleshooting purification issues.

how to improve the purity of N-Phenylisonicotinamide by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Phenylisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the purity of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For normal-phase column chromatography, silica gel is the most commonly used and recommended stationary phase for the purification of amide compounds like this compound.[1][2] The polar nature of silica gel allows for effective separation based on the polarity of the compound and its impurities. For reversed-phase applications, C18-modified silica gel can be utilized.[3][4]

Q2: How do I choose an appropriate mobile phase (eluent) for the purification?

A2: The choice of mobile phase is critical for achieving good separation. A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. A common combination is a gradient of ethyl acetate in hexane.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.

Q3: What are the common impurities I should expect during the synthesis of this compound?

A3: Common impurities can include unreacted starting materials such as isonicotinic acid and aniline. Other potential impurities could be related substances formed during the reaction, such as N,N'-diphenylisonicotinamide or products from side reactions. Based on related amide compounds, impurities like N-methyl or N,N-diethyl derivatives could also be present if corresponding reagents are used or as byproducts.[3][4]

Q4: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A4: If this compound is not moving from the origin, the mobile phase is not polar enough. You can increase the polarity by adding a small percentage of a more polar solvent like methanol or isopropanol to the ethyl acetate/hexane mixture. Typically, adding 1-5% of a more polar solvent can significantly increase the elution strength.

Q5: The separation between my product and an impurity is very poor. How can I improve the resolution?

A5: To improve resolution, you can try the following:

  • Optimize the mobile phase: A shallower gradient (slower increase in the polar solvent) can improve the separation of closely eluting compounds.

  • Change the solvent system: Sometimes, changing the solvents in the mobile phase (e.g., using dichloromethane/methanol instead of hexane/ethyl acetate) can alter the selectivity and improve separation.

  • Use a longer column: A longer column provides more surface area for interactions, which can lead to better separation.

  • Finer silica gel: Using silica gel with a smaller particle size can increase the column's efficiency.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Broad or Tailing Peaks 1. Column Overload: Too much sample has been loaded onto the column. 2. Inappropriate Solvent for Sample Loading: The sample was dissolved in a solvent that is too strong (too polar for normal phase). 3. Channeling in the Column: The silica gel packing is not uniform.1. Reduce the amount of crude product loaded onto the column. A general rule is to load 1-5% of the silica gel weight. 2. Dissolve the sample in a minimal amount of the initial mobile phase or a less polar solvent. 3. Ensure the column is packed carefully and uniformly. Wet packing is generally preferred over dry packing to avoid channels.
No Compound Eluting 1. Mobile Phase Polarity is Too Low: The eluent is not strong enough to move the compound down the column. 2. Compound Crashing Out: The compound has precipitated at the top of the column due to low solubility in the mobile phase. 3. Compound Decomposition: The compound may be unstable on silica gel.1. Gradually increase the polarity of the mobile phase. 2. Ensure your compound is soluble in the mobile phase. You may need to choose a different solvent system. 3. Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it is unstable, consider a different purification method or using a deactivated stationary phase (e.g., alumina).
Cracked or Dry Column 1. Running the Column Dry: The solvent level dropped below the top of the stationary phase. 2. Heat Generation: During packing or running, heat can be generated, causing solvent to evaporate and the column to crack.1. Always ensure the solvent level is above the silica gel. 2. Pack the column slowly and, if necessary, in a fume hood to allow any heat to dissipate.
Low Purity of Final Product 1. Poor Separation: The chosen mobile phase does not provide adequate resolution between the product and impurities. 2. Fractions Collected are Too Large: Large fraction volumes can lead to the mixing of separated compounds. 3. Co-elution of Impurities: An impurity may have a very similar polarity to the product.1. Re-optimize the mobile phase using TLC with different solvent systems. 2. Collect smaller fractions, especially around the elution point of your target compound. 3. Consider re-purifying the material with a different chromatographic technique (e.g., preparative HPLC) or a different stationary phase.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other moderately polar solvent)

  • Methanol (or other polar solvent, if needed)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • UV lamp for visualization

2. Method Development with Thin-Layer Chromatography (TLC):

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber with a test mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

  • Visualize the plate under a UV lamp.

  • Adjust the mobile phase composition until the spot corresponding to this compound has an Rf value of approximately 0.2-0.3, and there is good separation from impurities.

3. Column Preparation (Wet Packing Method):

  • Secure the column in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Allow the silica gel to settle, and then add another layer of sand on top of the silica bed.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and then evaporating the solvent.

  • Carefully add the sample solution or the dried silica with the adsorbed sample to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions.

  • Start with the initial, less polar mobile phase determined by TLC.

  • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the purity of the final product using an appropriate analytical method (e.g., HPLC, NMR).

Data Presentation

Table 1: Typical Mobile Phase Systems for TLC Analysis

Solvent System (v/v)PolarityExpected Rf of this compoundComments
90:10 Hexane:Ethyl AcetateLow< 0.1Good for separating very non-polar impurities.
70:30 Hexane:Ethyl AcetateMedium0.2 - 0.4A good starting point for method development.
50:50 Hexane:Ethyl AcetateMedium-High0.4 - 0.6Useful if the compound is more polar.
95:5 Dichloromethane:MethanolHighVariesAn alternative solvent system for better selectivity.

Table 2: Expected Purity Improvement

StagePurity (%)Typical Recovery (%)
Crude Product70 - 85-
After Column Chromatography> 9880 - 95

Note: These are typical values and can vary depending on the reaction conditions and the efficiency of the chromatographic separation.

Visualizations

G start Start: Low Purity of This compound tlc Develop Separation Method using TLC start->tlc prepare_column Prepare Silica Gel Column tlc->prepare_column load_sample Load Crude Sample prepare_column->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end End: High Purity This compound evaporate->end

Caption: Experimental workflow for the purification of this compound.

G purity Purity of this compound resolution Chromatographic Resolution resolution->purity determines mobile_phase Mobile Phase Composition mobile_phase->resolution affects stationary_phase Stationary Phase Selection (e.g., Silica Gel) stationary_phase->resolution affects column_packing Column Packing Technique column_packing->resolution affects sample_load Sample Load Volume & Concentration sample_load->resolution affects flow_rate Elution Flow Rate flow_rate->resolution affects

Caption: Key factors influencing the purity in column chromatography.

References

addressing poor cell permeability of N-Phenylisonicotinamide in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the cell permeability of N-Phenylisonicotinamide in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing low activity in my cell-based assay, but it's potent in a biochemical (cell-free) assay. What could be the problem?

A1: A common reason for this discrepancy is poor cell permeability. This compound may not be efficiently crossing the cell membrane to reach its intracellular target. We recommend assessing its permeability directly using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.

Q2: How can I determine if this compound is a substrate for efflux pumps?

A2: Efflux pumps, such as P-glycoprotein (P-gp), actively transport compounds out of the cell, reducing their intracellular concentration. A bidirectional Caco-2 assay can determine if your compound is an efflux pump substrate.[1] In this assay, the transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is actively effluxed.[1]

Q3: What are some initial strategies to improve the cellular uptake of this compound?

A3: Several strategies can be employed:

  • Formulation Strategies: Complexation with cyclodextrins, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), can improve solubility and indirectly enhance permeability.[2][3] Nanoformulations can also increase the surface area for dissolution and may be taken up by cells via endocytosis.

  • Use of Efflux Pump Inhibitors (EPIs): If efflux is confirmed, co-incubation with a known EPI like verapamil (for P-gp) can increase the intracellular concentration of your compound.[1]

  • Structural Modification: Synthesizing analogs of this compound with improved physicochemical properties (e.g., lower hydrogen bond count, optimized lipophilicity) can lead to better permeability.[4]

Q4: Should I use the PAMPA or Caco-2 assay to test the permeability of my compound?

A4: The choice depends on the information you need.

  • PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial membrane. It's useful for initial screening and ranking of compounds based on their passive permeability.[5][6]

  • Caco-2 assays use a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[7][8] This model assesses not only passive diffusion but also active transport and efflux, providing a more comprehensive prediction of in vivo absorption.[7][9]

Troubleshooting Guide

Issue: Low Apparent Permeability of this compound

This guide provides a systematic approach to troubleshoot and address poor cell permeability of this compound.

The first step is to obtain quantitative data on the permeability of this compound.

  • Recommendation: Perform a PAMPA for a quick assessment of passive permeability and a bidirectional Caco-2 assay for a more detailed analysis including active transport and efflux.

Interpret the results from your permeability assays to diagnose the underlying issue.

  • Scenario 1: Low PAMPA and Low Caco-2 Permeability (Papp < 1 x 10⁻⁶ cm/s, Efflux Ratio < 2)

    • Interpretation: The compound has inherently low passive permeability.

    • Next Steps:

      • Structural Modification: Consider synthesizing analogs with more favorable physicochemical properties for passive diffusion (e.g., increased lipophilicity within an optimal range, reduced polar surface area).

      • Formulation Strategies: Employ formulations such as solid dispersions or lipid-based systems to improve solubility and membrane partitioning.[10]

  • Scenario 2: High PAMPA Permeability but Low Caco-2 Permeability (A-B) and High Efflux Ratio (> 2)

    • Interpretation: The compound has good passive permeability but is likely a substrate of efflux pumps.

    • Next Steps:

      • Co-incubation with Efflux Pump Inhibitors (EPIs): Repeat the Caco-2 assay in the presence of a known EPI (e.g., verapamil). A significant increase in the A-B Papp value and a reduction in the efflux ratio will confirm efflux as the primary issue.

      • Structural Modification: Design analogs that are not recognized by efflux transporters.

The following table presents hypothetical data for this compound and potential improved versions for illustrative purposes.

CompoundPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A-B) (x 10⁻⁶ cm/s)Caco-2 Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
This compound 4.50.89.612.0Good passive permeability, high efflux
This compound + VerapamilN/A6.27.41.2Efflux pump inhibition improves permeability
Analog 1 5.15.86.11.1Structurally modified to avoid efflux
Formulation A (SEDDS) N/A2.515.06.0Improved solubility, but still subject to efflux

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of this compound.

  • Prepare the Donor Plate:

    • Dissolve this compound in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 10-50 µM.

    • Add the compound solution to the wells of the donor plate.

  • Prepare the Acceptor Plate:

    • Coat the membrane of the acceptor plate with a lipid solution (e.g., 1% lecithin in dodecane).

    • Add buffer to the wells of the acceptor plate.

  • Incubation:

    • Place the donor plate into the acceptor plate, forming a "sandwich".

    • Incubate at room temperature for 4-16 hours.

  • Quantification:

    • After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the Apparent Permeability Coefficient (Papp):

    • The Papp value is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Caco-2 Permeability Assay (Bidirectional)

This protocol outlines the steps for assessing both passive and active transport of this compound.

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable inserts (e.g., Transwell™) for 18-22 days to allow for differentiation and formation of a confluent monolayer.[7]

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A-B) Permeability:

    • Add this compound (typically at 10 µM) to the apical (upper) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • In a separate set of wells, add this compound to the basolateral chamber.

    • At the same time points, take samples from the apical chamber.

  • Efflux Inhibition (Optional):

    • To confirm P-gp mediated efflux, repeat the bidirectional assay in the presence of an inhibitor like verapamil (typically at 50-100 µM).

  • Quantification:

    • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp values for both A-B and B-A directions.

    • The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio > 2 is indicative of active efflux.[1]

Visualizations

Experimental Workflow for Troubleshooting Poor Permeability

G start Low activity in cell-based assay pampa PAMPA start->pampa caco2 Bidirectional Caco-2 Assay start->caco2 low_passive Low Passive Permeability (Low PAMPA, Low Caco-2 A-B, ER < 2) pampa->low_passive high_efflux High Efflux (High PAMPA, Low Caco-2 A-B, ER > 2) pampa->high_efflux caco2->low_passive caco2->high_efflux structural_mod Structural Modification low_passive->structural_mod formulation Formulation Strategies low_passive->formulation high_efflux->structural_mod epi Co-administer with EPI high_efflux->epi retest Re-evaluate in Caco-2 Assay structural_mod->retest formulation->retest epi->retest

Caption: Troubleshooting workflow for poor cell permeability.

Hypothetical Signaling Pathway for this compound Activity

G compound This compound receptor Cell Surface Receptor compound->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus response Cellular Response (e.g., Cytokine production) nucleus->response

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of N-Phenylisonicotinamide and its Derivatives Against Existing Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the anticancer properties of N-Phenylisonicotinamide and its related nicotinamide derivatives reveals a promising new frontier in oncology research. This guide provides a detailed comparison of these novel compounds against established chemotherapeutic drugs, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of their potential. Nicotinamide-based compounds are demonstrating significant anticancer effects, primarily by targeting key cellular pathways such as NAMPT-mediated NAD+ biosynthesis and the MNK1/2-eIF4E signaling axis, which are crucial for cancer cell survival and proliferation.

In Vitro Anticancer Activity: A Head-to-Head Comparison

The in vitro cytotoxic effects of nicotinamide derivatives have been evaluated against a panel of human cancer cell lines and compared with standard-of-care chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.

Compound/DrugCancer TypeCell LineIC50 (µM)
Nicotinamide Derivatives
Trifluoromethyl pyridine analogueBreastMCF-78.70 ± 0.23
Trifluoromethyl pyridine analogueCervicalHeLa8.97 ± 0.31
Compound 10ColonHCT-11615.4
Compound 10LiverHepG29.8
Compound 7ColonHCT-11615.7
Compound 7LiverHepG215.5
N4 DerivativeBreastMCF-712.1
Standard Chemotherapeutic Drugs
DoxorubicinBreastMCF-79.06 ± 0.36
DoxorubicinCervicalHeLa9.17 ± 0.39
SorafenibColonHCT-1169.30
SorafenibLiverHepG27.40
PaclitaxelBreastMCF-73.5
PaclitaxelBreastMDA-MB-2310.3
OxaliplatinColonHCT1160.64
OxaliplatinColonHT290.58
EtoposideLungA5493.49
EtoposideLung (SCLC)NCI-H69~2.06 (median)

Induction of Apoptosis: Triggering Programmed Cell Death

Nicotinamide derivatives have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells. Flow cytometry analysis using Annexin V staining quantifies the percentage of apoptotic cells following treatment.

CompoundCell LineConcentrationTotal Apoptotic Cells (%)Fold Increase vs. Control
Compound 7HCT-11615.70 µM~14.01~5

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

The anticancer activity of nicotinamide derivatives has been further validated in vivo using animal models. These studies demonstrate the potential of these compounds to inhibit tumor growth.

NAMPT Inhibitors:

  • STF-118804: In a mouse xenograft model of neuroblastoma (NB1691), treatment with STF-118804 effectively blocked tumor growth.[1]

  • KPT-9274: This dual NAMPT/PAK4 inhibitor exhibited significant antitumor activity in subcutaneous non-Hodgkin's lymphoma xenografts in mice.[2]

  • General NAMPT Inhibitors: In vivo studies have demonstrated that NAMPT inhibitors can successfully reduce ovarian tumor burden in mouse models.[3]

MNK1/2 Inhibitors:

  • CGP57380 and eFT508 (Tomivosertib): In mouse models of pancreatic and thyroid tumors, these MNK inhibitors significantly enhanced the infiltration of CD8+ T cells into the tumors, suggesting an immune-mediated antitumor effect.[4]

  • Cercosporamide: This MNK inhibitor was the first to demonstrate in vivo antitumor efficacy in human xenograft tumor models.[5]

  • Combination Therapy: The combination of MNK1/2 and CDK4/6 inhibitors has been shown to significantly increase the overall survival of mice in melanoma and breast cancer models compared to monotherapy.[6]

Mechanisms of Action: Targeting Cancer's Achilles' Heels

Nicotinamide derivatives exert their anticancer effects through distinct and targeted mechanisms of action.

NAMPT Inhibition and NAD+ Depletion

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Cancer cells, with their high metabolic rate, are heavily dependent on NAD+ for energy production and various cellular processes. By inhibiting NAMPT, these compounds deplete NAD+ levels, leading to an energy crisis and ultimately, cancer cell death.[2]

NAMPT_Inhibition_Pathway cluster_cell Cancer Cell cluster_inhibitor Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN ATP NAD NAD+ NMN->NAD Energy Energy Metabolism (Glycolysis, Oxidative Phosphorylation) NAD->Energy DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Sirtuins Sirtuin Activity NAD->Sirtuins Cell_Death Cell Death (Apoptosis) NAD->Cell_Death Depletion leads to NAMPT_Inhibitor NAMPT Inhibitor (e.g., this compound derivatives) NAMPT_Inhibitor->NAMPT Inhibits

NAMPT Inhibition Pathway
MNK1/2 Inhibition and Translational Reprogramming

MAPK-interacting kinases 1 and 2 (MNK1/2) are key players in the regulation of protein synthesis. They phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical step for the translation of mRNAs encoding proteins involved in cell proliferation, survival, and metastasis. By inhibiting MNK1/2, these novel compounds prevent the phosphorylation of eIF4E, thereby suppressing the production of oncoproteins and halting cancer progression.[5][6]

MNK1_2_Inhibition_Pathway cluster_pathway Signaling Cascade cluster_inhibitor Growth_Factors Growth Factors / Stress MAPK_Pathway RAS/RAF/MEK/ERK p38 MAPK Growth_Factors->MAPK_Pathway MNK1_2 MNK1/2 MAPK_Pathway->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylates P_eIF4E p-eIF4E (Active) eIF4E->P_eIF4E mRNA_Translation Translation of Oncogenic mRNAs (e.g., c-Myc, Cyclin D1) P_eIF4E->mRNA_Translation Cancer_Hallmarks Cell Proliferation, Survival, Metastasis mRNA_Translation->Cancer_Hallmarks MNK_Inhibitor MNK1/2 Inhibitor MNK_Inhibitor->MNK1_2 Inhibits

MNK1/2-eIF4E Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability (IC50 Determination)

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Incubate for 24 hours to allow cell attachment step1->step2 step3 Treat cells with varying concentrations of nicotinamide derivative or standard drug step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 4 hours to allow formazan crystal formation step5->step6 step7 Add solubilization solution (e.g., DMSO) to dissolve crystals step6->step7 step8 Measure absorbance at 570 nm using a microplate reader step7->step8 end Calculate IC50 values step8->end

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (nicotinamide derivative) or a standard chemotherapeutic drug.

  • Incubation: The plate is incubated for an additional 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent like DMSO.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50% compared to untreated control cells.

Annexin V/PI Apoptosis Assay by Flow Cytometry

Apoptosis_Assay_Workflow start Start step1 Treat cancer cells with the test compound at its IC50 concentration for 48 hours start->step1 step2 Harvest cells (including supernatant and adherent cells) step1->step2 step3 Wash cells with cold PBS step2->step3 step4 Resuspend cells in Annexin V binding buffer step3->step4 step5 Add FITC-conjugated Annexin V and Propidium Iodide (PI) step4->step5 step6 Incubate for 15 minutes at room temperature in the dark step5->step6 step7 Analyze cells by flow cytometry step6->step7 end Quantify viable, early apoptotic, late apoptotic, and necrotic cells step7->end

Apoptosis Assay Workflow

Protocol:

  • Cell Treatment: Cancer cells are treated with the nicotinamide derivative at its predetermined IC50 concentration for 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer, followed by staining with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: The stained cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The data presented in this guide underscore the significant potential of this compound and related nicotinamide derivatives as a novel class of anticancer agents. Their ability to selectively target key pathways essential for cancer cell survival and proliferation, coupled with promising in vitro and in vivo efficacy, warrants further investigation and development. This comparative analysis serves as a valuable resource for the scientific community to advance the quest for more effective and targeted cancer therapies.

References

N-Phenylisonicotinamide vs. Isoniazid: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Isoniazid: A Pillar in Tuberculosis Treatment

Isoniazid (INH) remains a cornerstone of combination therapy for tuberculosis, valued for its high efficacy and bactericidal activity against actively replicating M. tuberculosis.[1][2] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][2][3] INH is a prodrug, activated by the mycobacterial catalase-peroxidase enzyme KatG.[2][3][4] The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, thereby disrupting cell wall formation.[2][3][4]

Quantitative Antibacterial Efficacy of Isoniazid

The antibacterial potency of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. For isoniazid, the MIC against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv, has been extensively documented.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
IsoniazidMycobacterium tuberculosis H37Rv0.05 - 0.1[5]

Note: MIC values can vary slightly depending on the specific experimental conditions and the assay method used.

N-Phenylisonicotinamide and its Derivatives

While specific MIC data for this compound against M. tuberculosis is not available in the reviewed literature, various studies have synthesized and evaluated derivatives of N-phenylnicotinamide and isonicotinyl hydrazones for their antimycobacterial properties. These studies suggest that the core structure can be a scaffold for developing new antitubercular agents.

For instance, a study on 6-phenylnicotinohydrazide derivatives identified compounds with significant antimycobacterial activity. The 2,6-dichlorobenzylidene derivative, in particular, showed a promising MIC of 3.90 µg/mL against M. tuberculosis.[6] Another study on isonicotinyl hydrazones reported a derivative, 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea, with a potent MIC of 0.49 µM against M. tuberculosis H37Rv, which was reported to be more active than isoniazid under the tested conditions.[7] Similarly, certain nicotinic acid hydrazide derivatives have shown good antimycobacterial activity, with MIC values as low as 6.25 µg/mL.[8][9]

These findings highlight the potential of the broader class of N-substituted isonicotinamide derivatives as a source of new antitubercular leads. However, without direct testing of this compound, its specific efficacy remains undetermined.

Experimental Protocols

A standardized and widely used method for determining the MIC of potential antitubercular compounds is the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a visual determination of bacterial growth.

Microplate Alamar Blue Assay (MABA) Protocol
  • Preparation of Drug Solutions: The test compounds and a reference drug (e.g., isoniazid) are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions. A series of two-fold serial dilutions are then prepared in a 96-well microplate using Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microplate containing the drug dilutions is inoculated with the prepared bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only broth (negative control) are also included.

  • Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well. The plate is then re-incubated for 24 hours.[10][11][12][13]

  • Reading of Results: The wells are visually inspected for a color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[10][11][13]

Visualizing Experimental Workflow and Mechanism of Action

To further clarify the processes involved in this comparative study, the following diagrams illustrate the experimental workflow for determining antibacterial efficacy and the mechanism of action of isoniazid.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Drug_Dilution Prepare Serial Drug Dilutions Inoculation Inoculate Microplate Drug_Dilution->Inoculation Inoculum_Prep Prepare M. tuberculosis Inoculum Inoculum_Prep->Inoculation Incubation_1 Incubate at 37°C (5-7 days) Inoculation->Incubation_1 Add_Alamar_Blue Add Alamar Blue Reagent Incubation_1->Add_Alamar_Blue Incubation_2 Re-incubate at 37°C (24h) Add_Alamar_Blue->Incubation_2 Read_Results Observe Color Change Incubation_2->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Fig. 1: Workflow for MIC Determination using MABA.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid Radical KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death

Fig. 2: Mechanism of Action of Isoniazid.

References

A Comparative Analysis of N-Phenylamide and Isonicotinamide Derivatives Against Standard Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remains a cornerstone in the symptomatic treatment of Alzheimer's disease. Standard therapies include drugs such as Donepezil, Rivastigmine, and Galantamine. The ongoing quest for novel, more effective, and safer cholinesterase inhibitors has led to the exploration of various chemical scaffolds. This guide provides a comparative evaluation of the efficacy of recently investigated N-phenylamide and isonicotinamide derivatives against these standard cholinesterase inhibitors.

Data Presentation: A Comparative Look at Inhibitory Potency

The inhibitory efficacy of a compound against a target enzyme is most commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the reported IC50 values for various N-phenylamide, isonicotinamide, and nicotinamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), alongside the corresponding values for the standard inhibitors.

Table 1: Inhibitory Activity (IC50) of N-Phenylamide and Isonicotinamide Derivatives against Cholinesterases

Compound ClassDerivative ExampleAChE IC50BuChE IC50Reference Compound
Nicotinamide/Cinnamamide AnalogsCompound N412.14 nM-Tacrine (AChE IC50: 20.85 nM)
Phthalimide DerivativesCompound 4g1.1 µM-Donepezil (AChE IC50: 0.41 µM)
Isonipecotamide DerivativesCompound 10.058 µM (Kᵢ)6.95 µM (Kᵢ)-

Table 2: Inhibitory Activity (IC50) of Standard Cholinesterase Inhibitors

InhibitorAChE IC50BuChE IC50
Donepezil6.7 nM - 11 nM3.3 µM - 7.4 µM
Rivastigmine4.3 nM - 4.15 µM31 nM - 37 nM
Galantamine1.18 µM42.3 µM

Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source, substrate concentration, and incubation time.

Experimental Protocols: Methodologies for In Vitro Cholinesterase Inhibition Assays

The most widely used method for determining cholinesterase activity and the inhibitory potency of compounds is the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

Principle:

This assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the cholinesterase activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or recombinant human AChE

  • Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Standard inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the standard inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compounds and the standard inhibitor by diluting the stock solutions in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare a solution of the substrate (ATCI or BTCI) in deionized water.

    • Prepare a solution of the enzyme (AChE or BChE) in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add the following in order:

      • Phosphate buffer

      • Test compound solution at various concentrations (or buffer for control and blank)

      • DTNB solution

      • Enzyme solution (AChE or BChE)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Receptor ACh Receptor ACh_released->Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction Receptor->Signal Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the mechanism of cholinesterase inhibitors.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Studies A Compound Library Screening or Rational Drug Design B Synthesis of N-Phenylisonicotinamide Derivatives A->B C Cholinesterase Inhibition Assay (Ellman's Method) B->C Testing D Determination of IC50 Values for AChE and BuChE C->D E Kinetic Studies (Mechanism of Inhibition) D->E F Animal Models of Cognitive Impairment E->F Lead Compound Selection G Evaluation of Efficacy (e.g., Morris Water Maze) F->G H Pharmacokinetic and Toxicology Studies F->H I Clinical Trials (Phase I, II, III) G->I Clinical Trials H->I

Caption: Experimental workflow for screening and evaluating cholinesterase inhibitors.

N-Phenylisonicotinamide: Unraveling its Anticancer Mechanism In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of anticancer drug discovery, nicotinamide derivatives have emerged as a promising class of compounds. Among these, N-Phenylisonicotinamide and its analogs are being investigated for their potential therapeutic efficacy. This guide provides a comparative analysis of the in vitro validation of the mechanism of action of a representative nicotinamide derivative, contextualized with a standard chemotherapeutic agent. The focus is on the key experimental data and detailed protocols to assist researchers in the evaluation and further development of this class of molecules.

Comparative Analysis of In Vitro Anticancer Activity

The in vitro anticancer effects of nicotinamide derivatives are often evaluated against various cancer cell lines. Key parameters for comparison include cytotoxicity (IC50), the induction of apoptosis, and the impact on cell cycle progression. For the purpose of this guide, we will compare a representative nicotinamide derivative with Sorafenib, a known multi-kinase inhibitor used in cancer therapy.

Table 1: Comparative Cytotoxicity (IC50) of a Representative Nicotinamide Derivative and Sorafenib

CompoundHCT-116 (Colon Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
Nicotinamide Derivative (Compound 10)15.4[1]9.8[1]
Sorafenib9.3[1]7.4[1]

Table 2: Comparative Effect on Apoptosis and Cell Cycle in HCT-116 Cells

CompoundInduction of ApoptosisCell Cycle Arrest
Nicotinamide Derivative (Compound 7)Induces apoptosis[1]Arrest at G2/M and G0/G1 phases[1]
SorafenibInduces apoptosisInduces G1/S arrest

Unveiling the Mechanism of Action: Key Signaling Pathways

Nicotinamide derivatives have been suggested to exert their anticancer effects through various mechanisms, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Some derivatives have also been identified as inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1]

Nicotinamide_Derivative_Mechanism cluster_0 Cellular Effects cluster_1 Molecular Target Nicotinamide_Derivative Nicotinamide_Derivative Apoptosis Apoptosis Nicotinamide_Derivative->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Nicotinamide_Derivative->Cell_Cycle_Arrest VEGFR-2 VEGFR-2 Nicotinamide_Derivative->VEGFR-2 Inhibition Cancer_Cell_Death Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Inhibition_of_Proliferation Inhibition_of_Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation Angiogenesis Angiogenesis VEGFR-2->Angiogenesis

Caption: Proposed mechanism of action for a nicotinamide derivative.

Experimental Protocols for In Vitro Validation

Accurate and reproducible experimental design is paramount in validating the mechanism of action of a potential drug candidate. Below are detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the nicotinamide derivative or the reference compound (e.g., Sorafenib) for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with Nicotinamide Derivative Start->Treat_Cells Harvest_and_Wash Harvest_and_Wash Treat_Cells->Harvest_and_Wash Stain Stain with Annexin V-FITC and Propidium Iodide Harvest_and_Wash->Stain Incubate Incubate Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Conclusion

The in vitro evidence for nicotinamide derivatives suggests a promising anticancer mechanism involving the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key signaling pathways like VEGFR-2. The provided experimental protocols offer a standardized approach for researchers to validate these mechanisms for this compound and other related compounds. Further in-depth studies are warranted to fully elucidate the molecular targets and signaling cascades involved, which will be crucial for the clinical translation of this class of potential anticancer agents.

References

N-Phenylisonicotinamide: A Comparative Guide to its Experimental Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for N-Phenylisonicotinamide and its derivatives across key biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The performance of these compounds is benchmarked against established drugs in each category, supported by detailed experimental protocols and visual representations of relevant signaling pathways to facilitate a thorough understanding of their potential therapeutic applications.

Comparative Performance Data

The following tables summarize the quantitative experimental data for this compound derivatives and their respective comparative drugs. This allows for a direct assessment of their potency and efficacy.

Table 1: Anti-Inflammatory Activity
CompoundAssayTargetIC50 (µg/mL)Comparative DrugIC50 (µg/mL)
N-(3-Aminophenyl) isonicotinamideROS InhibitionNot Specified1.42 ± 0.1[1]Ibuprofen11.2 ± 1.9[1]
N-(4-Aminophenyl) isonicotinamideROS InhibitionNot Specified8.6 ± 0.5[1]Ibuprofen11.2 ± 1.9[1]
Table 2: Anticancer Activity
CompoundCell LineIC50 (µM)Comparative DrugIC50 (µM)
Nicotinamide Derivative 4d NCI-H460 (Lung Cancer)4.07 ± 1.30[2]5-Fluorouracil-
Nicotinamide Derivative 4g NCI-H460 (Lung Cancer)-5-Fluorouracil-
Nicotinamide Derivative 4h NCI-H460 (Lung Cancer)-5-Fluorouracil-
Nicotinamide Derivative 4i NCI-H460 (Lung Cancer)-5-Fluorouracil-
Cinnamamide Derivative 16c SKOV-3 (Ovarian Cancer)< 10 µg/mL[3][4]DoxorubicinNot directly compared
Cinnamamide Derivative 16d HeLa (Cervical Cancer)< 10 µg/mL[3][4]DoxorubicinNot directly compared

Note: Direct comparative IC50 values for this compound against Doxorubicin were not available in the searched literature. The data presented is for related derivatives.

Table 3: Antimicrobial Activity
CompoundBacterial StrainMIC (mM)Comparative DrugMIC (µg/mL)
Nicotinamide Derivative NC 3 P. aeruginosa0.016[5]CiprofloxacinNot directly compared
Nicotinamide Derivative NC 3 K. pneumoniae0.016[5]CiprofloxacinNot directly compared
Nicotinamide Derivative NC 5 Gram-positive bacteria0.03[5]CiprofloxacinNot directly compared

Note: Direct comparative MIC values for this compound against Ciprofloxacin were not available in the searched literature. The data presented is for related derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Anti-Inflammatory Assay (ROS Inhibition)

This protocol is based on the measurement of reactive oxygen species (ROS) production from phagocytes.

Methodology:

  • Cell Preparation: Whole blood is used as a source of phagocytes.

  • Assay Setup:

    • In a 96-well white plate, add 25 µL of diluted whole blood.

    • Add 25 µL of the test compound (this compound derivative or Ibuprofen) at various concentrations. Control wells should contain the vehicle (e.g., DMSO).

    • Incubate the plate at 37°C for 15 minutes in a luminometer.

  • Chemiluminescence Measurement:

    • To each well, add 25 µL of serum-opsonized zymosan and 25 µL of luminol solution.

    • Measure the chemiluminescence for 50 minutes.

  • Data Analysis:

    • The IC50 values are calculated from the dose-response curves.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., NCI-H460, A549) in a 96-well plate at a density of 5 x 10³ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (this compound derivatives or Doxorubicin) for 48 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 values.[2]

In Vitro Antimicrobial Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., P. aeruginosa, S. aureus) equivalent to a 0.5 McFarland standard.

  • Serial Dilution:

    • Perform serial two-fold dilutions of the test compounds (this compound derivatives or Ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation:

    • Inoculate each well with the bacterial suspension.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation N_Phenylisonicotinamide This compound (Potential Inhibitor) N_Phenylisonicotinamide->VEGFR2

Caption: VEGFR-2 signaling pathway and potential inhibition.

KDM5B_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effects KDM5B KDM5B (JARID1B) H3K4me3 H3K4me3 (Active Chromatin) KDM5B->H3K4me3 demethylates TumorSuppressor Tumor Suppressor Genes (e.g., BRCA1) KDM5B->TumorSuppressor represses CellCycle Cell Cycle Progression KDM5B->CellCycle H3K4me3->TumorSuppressor activates TumorSuppressor->CellCycle TranscriptionRepression Transcription Repression N_Phenylisonicotinamide This compound (Potential Inhibitor) N_Phenylisonicotinamide->KDM5B

Caption: KDM5B signaling in cancer and potential inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_conclusion Conclusion A1 Synthesize and Purify This compound A2 Prepare Stock Solutions A1->A2 A3 Culture Cell Lines or Bacterial Strains A2->A3 B1 Perform Biological Assays (Anti-inflammatory, Anticancer, Antimicrobial) A3->B1 B2 Include Positive and Negative Controls B1->B2 C1 Measure Readouts (e.g., Absorbance, Luminescence) B1->C1 C2 Calculate IC50/MIC Values C1->C2 C3 Statistical Analysis C2->C3 D1 Compare with Alternatives C3->D1 D2 Draw Conclusions on Efficacy D1->D2

Caption: General experimental workflow for activity screening.

References

A Head-to-Head Comparison of N-Phenylisonicotinamide and Other Leading TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways, has emerged as a significant target for the development of novel analgesic drugs. A variety of antagonists have been developed to modulate its activity, each with distinct pharmacological profiles. This guide provides an objective, data-driven comparison of N-Phenylisonicotinamide, a potent nicotinamide-based antagonist, with other well-characterized TRPV1 inhibitors, offering valuable insights for researchers in the field.

Quantitative Comparison of TRPV1 Antagonist Potency

The following table summarizes the in vitro potency of this compound's parent compound, 6-Phenylnicotinamide, and other prominent TRPV1 antagonists. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundChemical ClassSpeciesAssay TypeStimulusIC50 (nM)
6-Phenylnicotinamide NicotinamideHumanNot SpecifiedNot SpecifiedPotent Antagonist*
CapsazepineVanilloid AnalogHumanCalcium InfluxCapsaicin562
A-425619UreaHumanCalcium InfluxCapsaicin5
RatElectrophysiologyCapsaicin9
AMG-9810CinnamideHumanCalcium InfluxCapsaicin24.5
HumanCalcium InfluxProtons (pH 5.5)92.7
HumanCalcium InfluxHeat (45°C)15.8
SB-705498UreaHumanCalcium InfluxCapsaicin3
HumanElectrophysiologyProtons (pH 5.3)0.1
HumanElectrophysiologyHeat (50°C)6
BCTCTetrahydropyrazineRatCalcium InfluxCapsaicin35
RatCalcium InfluxProtons (pH 5.0)6.0

Note: The primary literature identifies 6-Phenylnicotinamide as a potent TRPV1 antagonist that served as the lead compound for the development of SB-782443. While a specific IC50 value for the parent compound is not provided in the cited source, its potency was the basis for further optimization.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key in vitro and in vivo assays commonly used to characterize TRPV1 antagonists.

In Vitro Assays

1. Calcium Imaging Assay

This high-throughput screening method measures the influx of calcium ions through the TRPV1 channel upon activation.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are commonly used.

  • Procedure:

    • Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The antagonist compound is pre-incubated with the cells at various concentrations.

    • A TRPV1 agonist (e.g., capsaicin, low pH, or heat) is added to stimulate the channel.

    • The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

    • The IC50 value is calculated by plotting the inhibition of the agonist response against the antagonist concentration.

2. Electrophysiology (Patch-Clamp) Assay

This technique provides a direct measure of the ion current flowing through individual TRPV1 channels.

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on HEK293 cells expressing TRPV1 or on primary sensory neurons (e.g., dorsal root ganglion neurons).

  • Procedure:

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to gain electrical access to the cell's interior.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • A TRPV1 agonist is applied to elicit an inward current.

    • The antagonist is then co-applied with the agonist to measure the reduction in the current.

    • Dose-response curves are generated to determine the IC50 of the antagonist.

In Vivo Models

1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This widely used model mimics persistent inflammatory pain in animals.

  • Animal Model: Typically performed in rats or mice.

  • Procedure:

    • A subcutaneous injection of CFA into the hind paw of the animal induces a localized and sustained inflammation, characterized by swelling (edema) and hypersensitivity to thermal and mechanical stimuli.

    • The test antagonist is administered systemically (e.g., orally or intraperitoneally) or locally.

    • Pain-related behaviors, such as paw withdrawal latency to a thermal stimulus (Hargreaves test) or paw withdrawal threshold to a mechanical stimulus (von Frey filaments), are measured at different time points after CFA injection and drug administration.

    • The efficacy of the antagonist is determined by its ability to reverse the CFA-induced hyperalgesia.

Visualizing Key Pathways and Workflows

TRPV1 Signaling Pathway

TRPV1_Signaling_Pathway Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neuron Sensory Neuron Action_Potential->Neuron Pain_Signal Pain Signal to CNS Neuron->Pain_Signal Antagonist TRPV1 Antagonist (e.g., this compound) Antagonist->TRPV1 Blocks Calcium_Imaging_Workflow Start Start Plate_Cells Plate TRPV1-expressing HEK293 cells Start->Plate_Cells Load_Dye Load cells with Fluo-4 AM Plate_Cells->Load_Dye Add_Antagonist Add this compound (or other antagonist) Load_Dye->Add_Antagonist Add_Agonist Add Capsaicin (or other agonist) Add_Antagonist->Add_Agonist Measure_Fluorescence Measure Fluorescence (Calcium Influx) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze Data & Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End CFA_Model_Workflow Start Start Acclimatize Acclimatize Animals (Rats/Mice) Start->Acclimatize Baseline Baseline Behavioral Testing (Thermal/Mechanical) Acclimatize->Baseline Inject_CFA Inject CFA into Hind Paw Baseline->Inject_CFA Inflammation Inflammation & Hyperalgesia Develop Inject_CFA->Inflammation Administer_Drug Administer TRPV1 Antagonist Inflammation->Administer_Drug Behavioral_Testing Post-treatment Behavioral Testing Administer_Drug->Behavioral_Testing Analyze Analyze Results Behavioral_Testing->Analyze End End Analyze->End

References

Assessing the Selectivity of N-Phenylisonicotinamide for Its Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Phenylisonicotinamide is a derivative of isonicotinamide, a structural isomer of nicotinamide. Nicotinamide is a well-established pan-inhibitor of sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress responses, and aging. Given this structural relationship, the primary biological target of this compound is hypothesized to be one or more of the seven mammalian sirtuin isoforms (SIRT1-7). The selectivity of a small molecule inhibitor for a specific sirtuin isoform is critical for its utility as a research tool and its potential as a therapeutic agent, as each sirtuin has distinct cellular locations and functions.

This guide provides a comparative framework for assessing the potential selectivity of this compound. Due to the limited publicly available experimental data on this compound's specific inhibitory activity, this document will focus on comparing its potential profile with that of well-characterized sirtuin inhibitors. This will serve as a benchmark for evaluating this compound and other novel chemical entities targeting sirtuins.

Comparative Selectivity of Sirtuin Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity of an inhibitor is determined by comparing its IC50 value against its primary target to its IC50 values against other related enzymes.

The following table summarizes the reported IC50 values for nicotinamide (the parent compound of the isonicotinamide class) and other well-characterized sirtuin inhibitors with varying selectivity profiles. This provides a landscape against which the selectivity of this compound can be assessed once experimental data becomes available.

InhibitorSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Selectivity Notes
Nicotinamide~50~100~37Pan-sirtuin inhibitor[1]
EX-527 (Selisistat)0.038 - 0.098>20>49Highly selective for SIRT1 over SIRT2 and SIRT3.[2]
AGK2>503.5>50Potent and selective SIRT2 inhibitor.
Sirtinol13138-Inhibits both SIRT1 and SIRT2, with a preference for SIRT2.

Note: Data for this compound is not currently available in the public domain. The table illustrates the range of potencies and selectivities observed for other sirtuin inhibitors.

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental assays. The following is a representative protocol for a fluorometric in vitro sirtuin activity assay, a standard method used to determine the IC50 values of inhibitors.

In Vitro Sirtuin Inhibition Assay (Fluorometric)

This assay measures the deacetylase activity of a sirtuin enzyme on a synthetic peptide substrate containing an acetylated lysine residue.

Principle: The assay utilizes a peptide substrate with an acetylated lysine residue adjacent to a fluorophore. Deacetylation of the lysine by the sirtuin enzyme allows a developing enzyme (e.g., trypsin) to cleave the peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the sirtuin's activity.

Materials:

  • Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.)

  • Fluorogenic acetylated peptide substrate (e.g., derived from p53 for SIRT1)

  • NAD+ (sirtuin co-factor)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developing solution (e.g., containing trypsin and a trypsin inhibitor stop solution)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO). Prepare working solutions of the sirtuin enzyme, NAD+, and the fluorogenic substrate in the assay buffer.

  • Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the sirtuin enzyme. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).

  • Initiation of Reaction: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C). Initiate the enzymatic reaction by adding NAD+ and the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60-120 minutes) to allow the deacetylation reaction to proceed.

  • Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developing solution to each well. Incubate for a further period (e.g., 15-30 minutes) at the same temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of sirtuin activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. This process is repeated for each sirtuin isoform to determine the inhibitor's selectivity profile.

Visualizing Biological Pathways and Experimental Workflows

Sirtuin Signaling Pathway

Sirtuins are central regulators of numerous cellular processes. The following diagram illustrates a simplified signaling pathway involving SIRT1, a key nuclear sirtuin.

Sirtuin_Signaling cluster_extracellular Extracellular Signals cluster_cellular Cellular Response Nutrient Status Nutrient Status NAD_level NAD+ Level Nutrient Status->NAD_level Stress (e.g., DNA damage) Stress (e.g., DNA damage) SIRT1 SIRT1 Stress (e.g., DNA damage)->SIRT1 activates NAD_level->SIRT1 activates Downstream_Targets Downstream Targets (e.g., p53, PGC-1α, NF-κB) SIRT1->Downstream_Targets deacetylates Cellular_Outcomes Cellular Outcomes (Metabolism, Stress Resistance, etc.) Downstream_Targets->Cellular_Outcomes

Caption: Simplified SIRT1 signaling pathway.

Experimental Workflow for Determining Sirtuin Inhibitor Selectivity

The logical flow of an experiment to determine the selectivity of a compound like this compound is depicted below.

Sirtuin_Inhibitor_Workflow Start Start: Compound Synthesis (this compound) Prepare_Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prepare_Inhibitor Assay_Setup Set up in vitro assay plates for each SIRT isoform (1-7) Prepare_Inhibitor->Assay_Setup Add_Reagents Add SIRT enzyme, NAD+, and fluorogenic substrate Assay_Setup->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Develop_Signal Add Developing Reagent Incubate->Develop_Signal Measure_Fluorescence Measure Fluorescence Develop_Signal->Measure_Fluorescence Data_Analysis Data Analysis: Calculate IC50 values Measure_Fluorescence->Data_Analysis Selectivity_Profile Determine Selectivity Profile Data_Analysis->Selectivity_Profile End End: Comparative Analysis Selectivity_Profile->End

Caption: Experimental workflow for sirtuin inhibitor selectivity profiling.

References

Comparative Guide to Structure-Activity Relationships of N-Phenylisonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-Phenylisonicotinamide derivatives targeting various biological entities. The information is compiled from recent studies to facilitate drug discovery and development efforts by presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Xanthine Oxidase Inhibition

This compound derivatives have been extensively studied as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism. Dysregulation of XO activity is associated with hyperuricemia and gout. The following table summarizes the SAR of these derivatives against XO.

Table 1: SAR of this compound Derivatives as Xanthine Oxidase Inhibitors

CompoundR1 (Phenyl Ring Substitution)R2 (Isonicotinamide Ring Substitution)IC50 (µM) vs. Bovine XOReference
Lead Compound 3-cyano-4-((2-cyanobenzyl)oxy)H0.312[1](--INVALID-LINK--)
2s 3-(1H-tetrazol-1-yl)-4-((3-cyanobenzyl)oxy)H0.031[1](--INVALID-LINK--)
12r 3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)1H-imidazole-4-carboxamide0.028[2](--INVALID-LINK--)
Topiroxostat --0.017-0.021[1][2]
Allopurinol --8.91[1](--INVALID-LINK--)

Key SAR Insights for Xanthine Oxidase Inhibition:

  • Phenyl Ring (R1):

    • Introduction of a tetrazole or imidazole moiety at the 3'-position of the phenyl ring generally enhances inhibitory activity.[1][2]

    • A substituted benzyloxy group at the 4'-position is favorable for potency, with an m-cyanobenzyloxy group showing significant improvement.[1](--INVALID-LINK--)

  • Amide Linkage: Reversal of the amide linkage is detrimental to the inhibitory potency, highlighting the importance of the this compound scaffold.[1](--INVALID-LINK--)

Signaling Pathway: Xanthine Oxidase in Purine Metabolism

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor This compound Derivatives Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Derivatives Inhibitor->EGFR Inhibition TRPV1_Signaling_Pathway cluster_membrane Sensory Neuron Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Capsaicin Capsaicin / Heat / Protons Capsaicin->TRPV1 Activation Inhibitor This compound Derivatives Inhibitor->TRPV1 Antagonism Depolarization Membrane Depolarization Ca_influx->Depolarization ActionPotential Action Potential Depolarization->ActionPotential PainSignal Pain Signal to CNS ActionPotential->PainSignal

References

A Comparative Efficacy Analysis of N-Phenylisonicotinamide Derivatives: In Vitro Potency and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of N-Phenylisonicotinamide derivatives against various biological targets. Due to the limited availability of direct in vivo data for this compound itself, this document focuses on the demonstrated in vitro activities of its derivatives and outlines the established in vivo models and protocols relevant for their future preclinical evaluation. The performance of these derivatives is contextualized by comparing them with established therapeutic agents.

In Vitro Efficacy: A Snapshot of Target Inhibition

This compound derivatives have been synthesized and evaluated against several key therapeutic targets, demonstrating potential applications in oncology and the treatment of hyperuricemia. The following tables summarize the in vitro potency of representative derivatives.

Table 1: In Vitro Efficacy of this compound Derivatives
Compound ClassDerivativeTargetAssayIC50/EC50 (µM)Cell Line/Enzyme
Xanthine Oxidase Inhibitor N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivative (Compound 2s)Xanthine OxidaseEnzyme Inhibition0.031[1][2]Bovine Xanthine Oxidase
EGFR Tyrosine Kinase Inhibitor 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide (Compound 10)EGFR Tyrosine KinaseKinase Inhibition0.09EGFR TK
Cell ProliferationAntiproliferative0.07MCF-7 (Breast Cancer)
Apoptosis Inducer N-phenyl nicotinamide derivativeCaspase ActivationApoptosis Induction0.082T47D (Breast Cancer)
Table 2: In Vitro Efficacy of Comparator Compounds
CompoundTargetAssayIC50 (µM)Cell Line/Enzyme
Topiroxostat Xanthine OxidaseEnzyme Inhibition--
Gefitinib EGFR Tyrosine KinaseKinase Inhibition / AntiproliferativeVaries by cell lineVarious NSCLC cell lines[3][4]

In Vivo Efficacy: Projecting Clinical Potential

While specific in vivo studies for the highlighted this compound derivatives are not yet published, their in vitro potency warrants evaluation in established animal models. This section outlines the relevant in vivo protocols and the expected endpoints for each class of compound, drawing parallels with the evaluation of established drugs.

Xanthine Oxidase Inhibitors: Modeling Hyperuricemia

A common in vivo model to assess the efficacy of xanthine oxidase inhibitors involves inducing hyperuricemia in rodents.

  • Animal Model: Potassium oxonate-induced hyperuricemia in rats or mice.

  • Dosing: The test compound is typically administered orally.

  • Key Parameters Measured:

    • Serum uric acid levels

    • Urinary uric acid excretion

    • Inhibition of xanthine oxidase activity in liver homogenates

Comparator Compound: Topiroxostat Topiroxostat has been evaluated in clinical trials for hyperuricemia and gout. In a study involving hyperuricemic patients with chronic kidney disease, oral administration of topiroxostat at doses up to 160 mg/day for 22 weeks effectively reduced serum urate levels[5][6].

EGFR Tyrosine Kinase Inhibitors: Xenograft Cancer Models

The anti-tumor activity of EGFR inhibitors is typically evaluated in immunodeficient mice bearing human tumor xenografts.

  • Animal Model: Subcutaneous xenograft models using human cancer cell lines (e.g., non-small cell lung cancer) in immunodeficient mice (e.g., nude or SCID mice)[7][8].

  • Dosing: The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dosing schedules (e.g., daily, weekly)[3][4].

  • Key Parameters Measured:

    • Tumor volume and weight[7]

    • Inhibition of EGFR phosphorylation and downstream signaling pathways (e.g., ERK, AKT) in tumor tissue[4]

    • Induction of apoptosis in tumor cells (e.g., TUNEL staining)

Comparator Compound: Gefitinib Gefitinib, an established EGFR inhibitor, has demonstrated significant anti-tumor effects in various xenograft models, particularly those with activating EGFR mutations[7]. It is often administered orally in these models[3][4].

Apoptosis Inducers: Evaluating Anti-Cancer Activity in Vivo

The in vivo efficacy of compounds that induce apoptosis is also commonly assessed using tumor xenograft models.

  • Animal Model: Human tumor xenograft models in immunodeficient mice.

  • Dosing: Administration of the test compound via a suitable route.

  • Key Parameters Measured:

    • Tumor growth inhibition

    • Assessment of apoptosis in tumor tissue via methods like TUNEL assay or immunohistochemistry for cleaved caspases.

    • Evaluation of caspase activation (e.g., caspase-3, -9) in tumor lysates[9].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of efficacy studies.

In Vitro Assays
  • Xanthine Oxidase Inhibition Assay: The inhibitory activity against bovine xanthine oxidase is determined spectrophotometrically by measuring the increase in absorbance at 295 nm due to the formation of uric acid from xanthine.

  • EGFR Tyrosine Kinase Assay: The inhibitory effect on EGFR tyrosine kinase activity is measured using a kinase assay kit, often employing a time-resolved fluorescence resonance energy transfer (TR-FRET) method.

  • Cell Proliferation Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with various concentrations of the compound. After a set incubation period, MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.

  • Caspase Activity Assay: Caspase activation is quantified using a luminescent or fluorescent assay that measures the activity of specific caspases (e.g., caspase-3/7, caspase-9) in cell lysates.

In Vivo Studies
  • Hyperuricemia Model:

    • Male Wistar rats or Kunming mice are used.

    • Hyperuricemia is induced by intraperitoneal injection of potassium oxonate.

    • The test compound or vehicle is administered orally one hour after potassium oxonate injection.

    • Blood samples are collected at various time points to measure serum uric acid levels.

  • Tumor Xenograft Model:

    • Human cancer cells are subcutaneously injected into the flank of immunodeficient mice[8].

    • When tumors reach a palpable size, mice are randomized into treatment and control groups[8].

    • The test compound, a positive control (e.g., Gefitinib), or vehicle is administered according to the planned dosing schedule[3][4][8].

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are excised, weighed, and processed for histological and biochemical analysis.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by this compound derivatives is key to their development as targeted therapies.

Xanthine Oxidase Inhibition Pathway

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase N_Phenylisonicotinamide_Derivative This compound Derivative N_Phenylisonicotinamide_Derivative->XO Inhibits

Caption: Inhibition of uric acid production by an this compound derivative.

EGFR Signaling Pathway Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT N_Phenylisonicotinamide_Derivative This compound Derivative N_Phenylisonicotinamide_Derivative->EGFR Inhibits Tyrosine Kinase Proliferation Cell Proliferation, Survival, Invasion Ras_Raf_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition.

Caspase-Dependent Apoptosis Pathway

Apoptosis_Pathway N_Phenylisonicotinamide_Derivative This compound Derivative Procaspase9 Procaspase-9 N_Phenylisonicotinamide_Derivative->Procaspase9 Induces activation Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of caspase-dependent apoptosis.

Experimental Workflow Diagrams

In Vitro Efficacy Screening Workflow

In_Vitro_Workflow cluster_screening Primary Screening cluster_validation Secondary Screening & Validation Compound_Library This compound Derivative Library Primary_Assay Target-Based Assay (e.g., Enzyme Inhibition) Compound_Library->Primary_Assay Hit_Identification Hit Identification (IC50 Determination) Primary_Assay->Hit_Identification Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) Hit_Identification->Cell_Based_Assay Lead_Selection Lead Compound Selection Cell_Based_Assay->Lead_Selection In_Vivo_Workflow Lead_Compound Lead Compound from In Vitro Studies Model_Development Animal Model Development (e.g., Xenograft, Disease Induction) Lead_Compound->Model_Development Treatment Treatment with Compound, Vehicle, and Positive Control Model_Development->Treatment Data_Collection Data Collection (e.g., Tumor Size, Biomarkers) Treatment->Data_Collection Data_Analysis Data Analysis and Efficacy Determination Data_Collection->Data_Analysis

References

Safety Operating Guide

Essential Safety and Logistics for Handling N-Phenylisonicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This guide provides immediate, essential information for the safe handling and disposal of N-Phenylisonicotinamide, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel and the environment.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Core Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn in situations with a high risk of splashing.To protect against eye irritation from dust particles or splashes.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, or PVC).To prevent skin contact and potential irritation.[4] Ensure gloves have a sufficient breakthrough time for the duration of handling.
Body Protection A lab coat or chemical-resistant apron.To protect the skin and clothing from contamination.
Respiratory Protection A NIOSH-approved air-purifying respirator (APR) with a particulate filter (e.g., N95 or P100) is recommended, especially when handling the powder outside of a certified chemical fume hood or if dust generation is likely.To prevent inhalation of airborne particles and subsequent respiratory irritation.[4]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible. The work area, preferably within a certified chemical fume hood, should be clean and uncluttered.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Handling the Compound:

    • Measure and weigh the compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.

    • Use disposable bench paper to line the work surface to contain any spills.

    • Keep containers of this compound closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Properly doff and dispose of all single-use PPE.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedure:

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated labware (e.g., weighing boats, pipette tips), and used PPE, must be collected as chemical waste.

  • Containerization:

    • Use a designated, clearly labeled, and leak-proof container for all this compound waste.

    • The label should include the chemical name ("this compound") and the appropriate hazard pictograms (e.g., irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal Request: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOP B Verify Fume Hood Operation A->B C Assemble Required PPE B->C D Don PPE C->D Proceed to Handling E Handle this compound in Fume Hood D->E F Close Container When Not in Use E->F G Decontaminate Work Area F->G Task Complete H Segregate and Label Hazardous Waste G->H I Properly Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenylisonicotinamide
Reactant of Route 2
Reactant of Route 2
N-Phenylisonicotinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。